AQX-435
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCDNNDYGLMOE-LZITZJIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to SHIP1 Activation by AQX-435 in the PI3K/AKT Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AQX-435, a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). By enhancing SHIP1 activity, this compound effectively downregulates the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, a critical cascade often dysregulated in various diseases, particularly in B-cell malignancies. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.
Core Concepts: The PI3K/AKT Pathway and SHIP1 Regulation
The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.
SHIP1 acts as a critical negative regulator of this pathway.[1][2][3] It is a phosphatase that specifically dephosphorylates PIP3 at the 5'-position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] This action terminates PIP3-dependent signaling and curtails the activation of AKT. In certain cancers, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), the PI3K/AKT pathway is constitutively active, driving malignant cell survival and proliferation.
This compound: A Novel SHIP1 Activator
This compound is a novel small molecule designed as a potent activator of SHIP1. By allosterically activating SHIP1, this compound enhances the conversion of PIP3 to PI(3,4)P2, thereby reducing the levels of active PIP3 and consequently inhibiting the downstream PI3K/AKT signaling cascade. This targeted activation of a key negative regulator provides a therapeutic strategy to counteract the hyperactive PI3K/AKT signaling observed in various pathologies.
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves its binding to SHIP1, leading to a conformational change that enhances the enzyme's phosphatase activity. This results in a more efficient dephosphorylation of PIP3, leading to the attenuation of PI3K/AKT signaling.
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its activity.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Concentration Range | Reference |
| TMD8 (DLBCL) | Apoptosis (Annexin V) | Induction of Apoptosis | ~2 µM | Not Specified | |
| Primary CLL Cells | Cell Viability | Reduction in Viability | Dose-dependent | 5-30 µM | |
| DLBCL Cell Lines (Panel of 11) | Growth Inhibition | Inhibition of Growth | Sensitive (10 out of 11 cell lines) | Cut-off of 5 µM | |
| Primary CLL Cells | AKT Phosphorylation (p-AKT) | Inhibition of anti-IgM-induced p-AKT | Dose-dependent | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SHIP1 Phosphatase Activity Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate from its substrate, PIP3.
Materials:
-
Recombinant human SHIP1 enzyme
-
This compound
-
PIP3 (diC8) substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
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Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add recombinant SHIP1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Generate a standard curve using the phosphate standards to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
Western Blot for Phospho-AKT (p-AKT)
This protocol details the detection of phosphorylated AKT (a marker of PI3K/AKT pathway activation) in cell lysates following treatment with this compound.
Materials:
-
Cell lines (e.g., CLL, DLBCL)
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., anti-IgM)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473 or Thr308), anti-total-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle for a specified time. Where applicable, stimulate with a relevant agonist (e.g., anti-IgM) to induce PI3K/AKT signaling.
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a housekeeping protein like β-actin.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound or vehicle for the desired duration.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising therapeutic agent that targets the PI3K/AKT pathway through a novel mechanism of SHIP1 activation. The data presented in this guide demonstrate its ability to inhibit downstream signaling of the B-cell receptor, reduce cell viability, and induce apoptosis in malignant B-cells. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and other SHIP1 activators. The continued exploration of this class of compounds holds significant potential for the development of new treatments for diseases driven by aberrant PI3K/AKT signaling.
References
The SHIP1 Activator AQX-435: A Technical Guide to its Modulation of B-Cell Receptor Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and activation. Its dysregulation is a common feature in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). A key cascade within this pathway is mediated by phosphatidylinositol-3 kinase (PI3K), which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors like Akt, which in turn promotes cell survival and proliferation.
Given the importance of the PI3K pathway in cancer, therapeutic strategies have been developed to inhibit its components. An alternative and promising approach is to enhance the activity of endogenous negative regulators of this pathway. One such regulator is the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), which hydrolyzes PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby terminating PI3K-mediated signaling.
AQX-435 is a novel, orally bioavailable small molecule that acts as an allosteric activator of SHIP1.[1][2] By binding to the C2 domain of SHIP1, this compound enhances its phosphatase activity, leading to a reduction in intracellular PIP3 levels.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's effect on BCR downstream signaling, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action of this compound in the BCR Signaling Pathway
Upon antigen engagement, the BCR triggers a signaling cascade that leads to the activation of PI3K. This compound intervenes by activating SHIP1, which counteracts PI3K activity. This leads to the attenuation of downstream signaling events, most notably the phosphorylation and activation of Akt. The overall effect is a reduction in pro-survival signals and the induction of apoptosis in malignant B-cells.[3]
Quantitative Data on the Effects of this compound
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of p-Akt (S473) by this compound in Malignant B-Cells
| Cell Type | Stimulus | This compound Concentration (µM) | Fold Increase in p-Akt (S473) (Relative to Unstimulated Control) | Reference |
| Primary CLL Cells | anti-IgM | 0 (Stimulated Control) | ~4.5 | Lemm et al., 2020 |
| 5 | ~3.0 | |||
| 10 | ~2.5 | |||
| 30 | ~1.5 | |||
| TMD8 (ABC-DLBCL) | anti-IgM | 0 (Stimulated Control) | ~3.0 | Lemm et al., 2020 |
| 30 | ~1.5 |
Data are estimations derived from graphical representations in the cited literature.
Table 2: Induction of Apoptosis by this compound in Malignant B-Cells
| Cell Line/Type | Assay | Parameter | Value | Reference |
| Primary CLL Cells (n=24) | Annexin V/PI Staining (24h) | % Viable Cells (at 5 µM) | ~80% | Lemm et al., 2020 |
| % Viable Cells (at 10 µM) | ~70% | |||
| % Viable Cells (at 30 µM) | ~50% | |||
| TMD8 (ABC-DLBCL) | Annexin V Staining | IC50 | ~2 µM | Lemm et al., 2020 |
| DLBCL Cell Line Panel (11 lines) | CellTiter-Glo (72h) | Growth Inhibition at 5 µM | 10 out of 11 cell lines showed sensitivity | Lemm et al., 2020 |
Table 3: In Vivo Efficacy of this compound in DLBCL Xenograft Models
| Xenograft Model | Treatment | Dose & Regimen | Outcome | Reference |
| TMD8 (ABC-DLBCL) | This compound | 10 mg/kg, i.p., daily | Significant reduction in tumor volume and weight | Lemm et al., 2020 |
| DLBCL Patient-Derived Xenografts (PDX) | This compound | 50 mg/kg, i.p., daily | Reduced tumor growth | Lemm et al., 2020 |
| This compound + Ibrutinib | 50 mg/kg (this compound) + 25 mg/kg (Ibrutinib) | Enhanced tumor growth inhibition compared to single agents | Lemm et al., 2020 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes the assessment of Akt phosphorylation in primary CLL cells or DLBCL cell lines following BCR stimulation and treatment with this compound.
-
Cell Culture and Treatment:
-
Culture primary CLL cells or DLBCL cell lines in appropriate media.
-
Pre-treat cells with desired concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Stimulate cells with anti-IgM antibody (e.g., 10 µg/mL) or a control antibody for 15 minutes at 37°C to induce BCR signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt S473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol outlines the procedure for quantifying apoptosis in malignant B-cells treated with this compound using flow cytometry.
-
Cell Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Identify and quantify the different cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Tumor Implantation:
-
Subcutaneously implant a suspension of DLBCL cells (e.g., TMD8) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, Ibrutinib, this compound + Ibrutinib).
-
Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) injection daily.
-
Administer vehicle control according to the formulation of this compound.
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as immunoblotting for p-Akt levels.
-
Conclusion
This compound represents a promising therapeutic agent that targets the BCR signaling pathway in malignant B-cells through a distinct mechanism of action – the activation of the SHIP1 phosphatase. Preclinical data robustly demonstrate its ability to inhibit PI3K/Akt signaling, induce apoptosis, and suppress tumor growth in vitro and in vivo. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SHIP1 activators in B-cell malignancies. The synergistic effects observed with the BTK inhibitor ibrutinib further highlight the potential of this compound in combination therapy regimens.
References
The SHIP1 Activator AQX-435: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AQX-435, a potent and selective small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various B-cell malignancies. This compound, a water-soluble analog of the natural product pelorol, allosterically activates SHIP1, leading to the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent inhibition of the PI3K/Akt signaling cascade. This guide details the mechanism of action of this compound, summarizes key quantitative preclinical data, and provides detailed methodologies for the essential experiments utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SHIP1 activation.
Introduction: The Role of SHIP1 in Cellular Signaling
The SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a crucial enzyme primarily expressed in hematopoietic cells that acts as a negative regulator of intracellular signaling pathways.[1] Its primary function is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action directly counteracts the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway vital for cell survival, proliferation, and migration.[1][2]
Dysregulation of the PI3K/Akt signaling pathway is a common feature in many cancers, particularly B-cell neoplasms like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[3] The constitutive activation of this pathway promotes malignant cell survival and proliferation. Therefore, enhancing the activity of SHIP1 presents a promising therapeutic strategy to inhibit this oncogenic signaling.
The SHIP1 Signaling Pathway
The activation of various cell surface receptors, including the B-cell receptor (BCR), leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cellular processes such as cell cycle progression, apoptosis, and growth.
SHIP1 modulates this pathway by hydrolyzing PIP3, thereby terminating the signaling cascade. The recruitment and activation of SHIP1 itself are tightly regulated processes, often involving its SH2 domain binding to phosphorylated tyrosine residues on adaptor proteins or receptors.
Caption: The SHIP1 signaling pathway, illustrating its role in counteracting PI3K-mediated signaling.
Discovery and Synthesis of this compound
This compound was developed as a novel, potent, and water-soluble small molecule activator of SHIP1. It is a synthetic analog of the natural product pelorol, which was identified as a SHIP1 activator but possessed poor pharmaceutical properties, including limited aqueous solubility. The development of this compound aimed to improve these drug-like characteristics while retaining or enhancing its biological activity. The addition of basic nitrogen atoms to the terpenoid scaffold of pelorol analogs significantly increased water solubility and oral bioavailability.
While the detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in the reviewed literature, its chemical structure is known.
Chemical Structure of this compound:
-
Molecular Formula: C₂₇H₃₄N₂O₄
-
CAS Number: 1619983-52-6
Mechanism of Action of this compound
This compound functions as an allosteric activator of SHIP1. It is believed to bind to the C2 domain of SHIP1, a region adjacent to the catalytic phosphatase domain. This binding induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The increased SHIP1 activity results in a more efficient dephosphorylation of PIP3 to PI(3,4)P2, thereby reducing the levels of active PIP3 at the plasma membrane. This, in turn, leads to decreased activation of downstream signaling molecules, most notably Akt. The net effect is the inhibition of the PI3K/Akt signaling pathway, which ultimately induces caspase-dependent apoptosis in malignant B-cells that are reliant on this pathway for their survival.
References
AQX-435: A Technical Guide to a Novel SHIP1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. By enhancing SHIP1 activity, this compound effectively reduces the levels of the key second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the inhibition of downstream pro-survival signals, particularly the AKT pathway. This mechanism of action has shown significant promise in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), where PI3K signaling is often aberrantly activated. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound is a synthetic small molecule with improved drug-like properties, including enhanced aqueous solubility, compared to its predecessors.[1]
Chemical Structure
-
IUPAC Name: (2R,3aR,5S,6S,7aS,8S)-2-(2,4-dihydroxybenzoyl)-6-((S)-1-hydroxy-1-(pyridin-3-yl)ethyl)-5,8-dimethyl-5-(4-methylpent-3-en-1-yl)hexahydro-2H-inden-1-one
-
SMILES: C(=O)([C@@H]1[C@]2(C)--INVALID-LINK--C=3C=CC=NC3)[C@H]1C">C@@(C(C)(C)CCC2)[H])C4=CC(O)=CC(O)=C4[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C27H34N2O4 | [2][3] |
| Molecular Weight | 450.57 g/mol | [3] |
| CAS Number | 1619983-52-6 | |
| Solubility | In Vitro: 100 mg/mL (221.94 mM) in DMSO (requires sonication). In Vivo: 2.5 mg/mL (5.55 mM) in various vehicles (e.g., 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline), may require sonication. | |
| Appearance | Powder | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition
This compound functions as a potent activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in terminating PI3K signaling.
B-Cell Receptor (BCR) Signaling and the Role of PI3K and SHIP1
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is critical for B-cell survival, proliferation, and differentiation. A key component of this pathway is the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival and growth by phosphorylating a variety of substrates.
SHIP1 counteracts PI3K activity by dephosphorylating PIP3 at the 5'-position of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling cascade. In many B-cell malignancies, the PI3K/AKT pathway is constitutively active, contributing to uncontrolled cell proliferation and survival.
This compound-Mediated SHIP1 Activation
This compound enhances the catalytic activity of SHIP1, thereby accelerating the degradation of PIP3. This leads to a reduction in AKT phosphorylation and the subsequent induction of apoptosis in malignant B-cells.
Caption: this compound activates SHIP1 to inhibit the PI3K/AKT pathway.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for B-cell malignancies.
In Vitro Activity
This compound has been shown to reduce the viability of malignant B-cells and induce apoptosis in a dose-dependent manner.
| Assay | Cell Type | Concentration Range | Outcome | Reference |
| Cell Viability | Chronic Lymphocytic Leukemia (CLL) cells | 5-30 µM | Dose-dependent reduction in cell viability. | |
| Apoptosis | Diffuse Large B-cell Lymphoma (DLBCL) cells | IC50 of ~2 µM | Induction of apoptosis. | |
| AKT Phosphorylation | DLBCL cells | Not specified | Reduction in anti-IgM-induced AKT phosphorylation. |
In Vivo Activity
In vivo studies using xenograft models of DLBCL have shown that this compound can inhibit tumor growth.
| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |
| NSG Mice | TMD8 DLBCL Xenograft | 10 mg/kg | Intraperitoneal (i.p.), 5 days on, 2 days off | Significant reduction in tumor volume. | |
| NSG Mice | DLBCL Patient-Derived Xenograft (PDX) | 50 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth. |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Western Blot for Phosphorylated AKT (p-AKT)
This protocol is for the detection of phosphorylated AKT in cell lysates following treatment with this compound.
Caption: Workflow for analyzing protein phosphorylation by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (rabbit anti-phospho-AKT Ser473, rabbit anti-total AKT).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT and total AKT (typically overnight at 4°C), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
-
Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cells (e.g., CLL cells) with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC and PI signal to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a promising SHIP1 activator with demonstrated preclinical activity against B-cell malignancies. Its ability to specifically target the PI3K pathway through a novel mechanism of action offers a potential new therapeutic strategy, both as a single agent and in combination with other targeted therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in further exploring the therapeutic potential of this compound and the broader field of SHIP1 modulation.
References
The Role of AQX-435 in Inducing Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AQX-435, a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), has emerged as a promising therapeutic agent in the context of hematological malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in leukemia cells, with a particular focus on B-cell neoplasms such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). Through the activation of SHIP1, this compound effectively counters the pro-survival signals mediated by the phosphatidylinositol-3-kinase (PI3K) pathway, leading to caspase-dependent cell death. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the preclinical evaluation of this compound.
Introduction
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, including B-cell malignancies like CLL and DLBCL.[1] The activity of PI3K is opposed by the phosphatase SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway.[2] By converting PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens the downstream signaling cascade that promotes cell survival.[3]
This compound is a potent activator of SHIP1 phosphatase.[4] Its mechanism of action centers on enhancing the natural braking system of the PI3K pathway, thereby selectively inducing apoptosis in malignant B-cells that are often dependent on this pathway for their survival.[1] Preclinical studies have demonstrated the efficacy of this compound in reducing the viability of leukemia cells, both as a standalone agent and in combination with other targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.
Mechanism of Action: The PI3K/AKT Pathway
This compound's primary mechanism for inducing apoptosis in leukemia cells is through its activation of SHIP1, which in turn inhibits the PI3K/AKT signaling pathway. Upon B-cell receptor (BCR) stimulation, PI3K is activated and phosphorylates PI(4,5)P2 to generate PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis.
By activating SHIP1, this compound reduces the levels of PIP3, thereby preventing the activation of AKT. This leads to a decrease in the phosphorylation of downstream AKT targets and ultimately promotes the apoptotic cascade.
Figure 1: this compound Mechanism of Action in the PI3K/AKT Pathway.
Quantitative Data on the Efficacy of this compound
The pro-apoptotic effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings on cell viability and apoptosis induction in leukemia cell lines.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Citation |
| Chronic Lymphocytic Leukemia (CLL) cells | 5-30 | 24 | Dose-dependent reduction in cell viability. | |
| TMD8 (DLBCL cell line) | ~2 | Not Specified | IC50 for apoptosis induction. | |
| Various DLBCL cell lines | <5 | Not Specified | 10 out of 11 cell lines were sensitive to this compound-induced growth inhibition. |
| Experiment | Cell Type | Treatment | Outcome | Citation |
| PARP Cleavage | CLL cells | This compound (5-30 µM) for 24 hours | Induced PARP cleavage, indicating caspase-mediated apoptosis. | |
| Annexin V/PI Staining | CLL cells (n=24) | This compound (5-30 µM) for 24 hours | Dose-dependent increase in apoptotic (Annexin V positive) cells. | |
| Caspase Inhibition | CLL cells | This compound + Caspase inhibitor | Reduced this compound-induced apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: Primary CLL cells are isolated from patient samples. DLBCL cell lines such as TMD8 are commercially available.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. The final concentrations for treatment (e.g., 5-30 µM) are achieved by diluting the stock solution in the cell culture medium. A DMSO control is run in parallel.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells after treatment with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Western Blotting for PARP Cleavage:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved PARP fragment (89 kDa) is indicative of caspase activation.
Analysis of AKT Phosphorylation
-
Following treatment with this compound, cells can be stimulated with an agent like anti-IgM to induce BCR signaling.
-
Lyse the cells and perform western blotting as described above.
-
Use primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473) and total AKT.
-
A decrease in the p-AKT/total AKT ratio in this compound treated cells indicates inhibition of the PI3K pathway.
In Vivo Studies and Clinical Outlook
In vivo studies using xenograft models of DLBCL have shown that this compound can reduce tumor growth. For instance, in a TMD8 tumor model, this compound administered at 10 mg/kg significantly reduced tumor volume. Furthermore, this compound has been shown to cooperate with ibrutinib to inhibit tumor growth in vivo.
While there is extensive preclinical data, information on the progression of this compound into clinical trials for leukemia is not yet widely available in the public domain. The promising preclinical results, however, suggest that SHIP1 activation by molecules like this compound represents a novel and effective therapeutic strategy for B-cell malignancies.
Conclusion
This compound represents a targeted therapeutic approach that leverages the cell's own regulatory mechanisms to induce apoptosis in leukemia cells. By activating SHIP1, this compound effectively inhibits the pro-survival PI3K/AKT signaling pathway, leading to caspase-dependent cell death. The robust preclinical data, demonstrating its efficacy both in vitro and in vivo, underscores the potential of this compound as a future therapeutic agent for CLL, DLBCL, and potentially other hematological malignancies characterized by aberrant PI3K signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
AQX-435: A Novel SHIP1 Agonist for the Targeted Therapy of B-Cell Neoplasms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
B-cell neoplasms, a diverse group of hematological malignancies including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), are often characterized by the aberrant activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While PI3K inhibitors have shown clinical efficacy, there is a compelling need for alternative therapeutic strategies that can overcome resistance and offer improved safety profiles. AQX-435, a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), presents a promising approach. SHIP1 is a critical negative regulator of the PI3K pathway, and its activation by this compound has been shown in preclinical models to inhibit PI3K signaling, induce apoptosis in malignant B-cells, and reduce tumor growth. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound as a potential therapeutic for B-cell neoplasms.
Introduction: The Role of PI3K Signaling in B-Cell Malignancies
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. In B-lymphocytes, this pathway is tightly controlled to ensure normal development and function. However, in many B-cell malignancies, constitutive activation of the PI3K pathway is a key driver of oncogenesis. This aberrant signaling can result from various genetic alterations or from chronic signaling through the B-cell receptor (BCR).
SHIP1 is a crucial phosphatase that counteracts PI3K activity by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action terminates the signaling cascade downstream of PI3K. Therefore, enhancing the activity of SHIP1 represents a targeted therapeutic strategy to suppress the pro-survival signaling that fuels the growth of B-cell neoplasms.
This compound: A Small Molecule Activator of SHIP1
This compound is a novel, orally bioavailable small molecule that has been identified as a potent activator of SHIP1. By allosterically binding to and enhancing the catalytic activity of SHIP1, this compound effectively dampens the PI3K signaling pathway. This targeted mechanism of action suggests the potential for a more favorable therapeutic window compared to direct PI3K inhibitors, which can have off-target effects.
Mechanism of Action of this compound in B-Cell Neoplasms
The therapeutic potential of this compound in B-cell neoplasms stems from its ability to restore the natural braking mechanism on the PI3K pathway. The activation of SHIP1 by this compound leads to a reduction in the levels of PIP3, which in turn decreases the activation of downstream effectors such as AKT and mTOR. This cascade of events ultimately results in the induction of caspase-dependent apoptosis in malignant B-cells and the inhibition of tumor growth.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in B-cells.
Preclinical Efficacy of this compound
The anti-neoplastic activity of this compound has been evaluated in a series of in vitro and in vivo preclinical models of B-cell malignancies.
In Vitro Studies
Treatment of primary CLL cells with this compound resulted in a dose-dependent increase in apoptosis.[1]
| This compound Concentration (µM) | Mean % Viable (Annexin V-/PI-) Cells (24h) |
| 0 (DMSO control) | ~80% |
| 5 | ~70% |
| 10 | ~60% |
| 20 | ~50% |
| 30 | ~40% |
| Table 1: Viability of primary CLL cells (n=24) after 24-hour treatment with this compound.[1][3] |
This compound effectively inhibited the phosphorylation of AKT, a key downstream effector of PI3K, in both primary CLL cells and DLBCL cell lines upon BCR stimulation. The combination of this compound with the BTK inhibitor ibrutinib resulted in almost complete inhibition of anti-IgM-induced AKT phosphorylation.
In Vivo Studies
In a xenograft model using the TMD8 DLBCL cell line, this compound administered at 10 mg/kg intraperitoneally (i.p.) for 5 days on a 7-day cycle significantly reduced tumor growth. At the end of the study, the mean tumor weight in the this compound treated group was significantly lower than in the vehicle control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | ~1200 | ~1.2 |
| This compound (10 mg/kg) | ~600 | ~0.6 |
| Table 2: Efficacy of this compound in the TMD8 DLBCL xenograft model. |
The efficacy of this compound was further evaluated in three different DLBCL PDX models (VFN-D1, VFN-D2, and VFN-D3). This compound, administered daily at 50 mg/kg i.p., demonstrated substantial tumor growth inhibition, particularly in the VFN-D2 and VFN-D3 models. The combination of this compound with ibrutinib showed enhanced anti-tumor activity in two of the three PDX models.
| PDX Model | Treatment Group | % Tumor Growth Inhibition (TGI) |
| VFN-D1 | This compound | Modest |
| VFN-D1 | This compound + Ibrutinib | Significant |
| VFN-D2 | This compound | Substantial |
| VFN-D3 | This compound | Substantial |
| Table 3: Qualitative summary of this compound efficacy in DLBCL PDX models. |
Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the methodology for assessing apoptosis in primary CLL cells treated with this compound.
-
Cell Culture: Isolate primary CLL cells from patient samples and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or DMSO as a vehicle control for 24 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Immunoblotting for p-AKT
This protocol details the detection of phosphorylated AKT in cell lysates.
-
Cell Lysis: After treatment with this compound and/or BCR stimulation (e.g., with anti-IgM), wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT.
In Vivo DLBCL Xenograft Study
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of DLBCL cells (e.g., TMD8) or implant fragments of patient-derived tumor tissue into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-50 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the specified dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for pharmacodynamic markers).
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for B-cell neoplasms. By activating SHIP1, this compound offers a targeted approach to inhibit the PI3K signaling pathway, a key driver of these malignancies. The observed induction of apoptosis in primary cancer cells and the significant tumor growth inhibition in xenograft models, both as a single agent and in combination with other targeted therapies like ibrutinib, underscore its therapeutic promise.
References
Methodological & Application
Application Notes and Protocols for AQX-435 In Vitro Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the pro-apoptotic effects of AQX-435, a novel SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, in cancer cell lines. This compound has been shown to induce caspase-dependent apoptosis in malignant B-cells by inhibiting the PI3K signaling pathway.[1][2] The following protocols describe two standard in vitro methods for quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a luminescent Caspase-Glo® 3/7 assay.
Principle of this compound Induced Apoptosis
This compound is a pharmacological activator of SHIP1.[1][2] SHIP1 is a phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K) by converting PIP3 to PI(3,4)P2. The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer.[3] By activating SHIP1, this compound inhibits PI3K-mediated signaling, leading to the induction of caspase-dependent apoptosis. This process involves the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of programmed cell death.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on cell viability and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.
| Concentration of this compound (µM) | Mean Percentage of Viable (Annexin V-/PI-) Cells (±SD) | Cell Line | Duration of Treatment | Reference |
| 5 | ~80% | Primary CLL cells (n=24) | 24 hours | |
| 10 | ~70% | Primary CLL cells (n=24) | 24 hours | |
| 20 | ~60% | Primary CLL cells (n=24) | 24 hours | |
| 30 | ~50% | Primary CLL cells (n=24) | 24 hours |
Experimental Protocols
Two primary methods are presented for the in vitro assessment of this compound-induced apoptosis:
-
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry: To quantify the percentage of cells in different stages of apoptosis.
-
Caspase-Glo® 3/7 Assay: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry through the identification of externalized phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., Chronic Lymphocytic Leukemia cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) and a vehicle control (DMSO) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media and collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Gate the cell populations as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, providing a quantitative measure of apoptosis induction.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and generation of the luminescent signal.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Annexin V / PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Workflow for Caspase-Glo® 3/7 Assay
Caption: Workflow for Caspase-Glo® 3/7 assay.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing AQX-435 in DLBCL Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by significant molecular heterogeneity.[1] A key signaling pathway frequently dysregulated in DLBCL is the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4][5] AQX-435 is a novel, potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 acts as a negative regulator of the PI3K pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby antagonizing PI3K activity. Pharmacological activation of SHIP1 by this compound presents a promising therapeutic strategy for B-cell malignancies like DLBCL by inhibiting the PI3K/Akt signaling cascade, leading to apoptosis of malignant B-cells and reduction in tumor growth.
These application notes provide a comprehensive guide for the use of this compound in DLBCL cell line models, including its mechanism of action, protocols for in vitro experimentation, and expected outcomes.
Mechanism of Action of this compound in DLBCL
This compound allosterically activates SHIP1, enhancing its phosphatase activity. In DLBCL cells, particularly those dependent on B-cell receptor (BCR) signaling, this leads to a reduction in PIP3 levels at the plasma membrane. Consequently, the downstream activation of Akt and its subsequent signaling cascade, which promotes cell survival and proliferation, is inhibited. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt, reduced expression of the oncogene MYC, and induction of caspase-dependent apoptosis in DLBCL cells.
Experimental Protocols
Cell Culture of DLBCL Cell Lines
A variety of DLBCL cell lines can be utilized, including those of the Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC) subtypes.
-
Recommended Cell Lines:
-
ABC-DLBCL: TMD8, U2932, HBL1, OCI-LY10
-
GCB-DLBCL: WSU-DLCL2, SU-DHL-4, SU-DHL-5, SU-DHL-6, Toledo, OCI-LY19, KARPAS-422
-
-
Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Storage: Store this compound as a powder at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Solubilization: Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments.
Cell Viability and Apoptosis Assays
This protocol determines the effect of this compound on the viability of DLBCL cell lines.
-
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in triplicate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM) or a vehicle control (DMSO) for 24 to 72 hours.
-
For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assays, add the reagent to each well, incubate, and measure luminescence according to the manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined from dose-response curves.
-
This assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Treat DLBCL cells with various concentrations of this compound (e.g., 5-30 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can be quantified.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway and markers of apoptosis.
-
Procedure:
-
Seed DLBCL cells and treat with this compound (e.g., 30 µM) or a vehicle control for a specified time (e.g., 30 minutes for signaling, 24 hours for apoptosis markers). For some experiments, stimulate cells with anti-IgM to activate the BCR pathway prior to lysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 15-20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (S473), total Akt, cleaved PARP, and a loading control (e.g., β-actin or HSC70) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on DLBCL Cell Viability (IC50 Values)
| DLBCL Cell Line | Subtype | This compound IC50 (µM) after 72h |
| TMD8 | ABC | ~2 |
| WSU-DLCL2 | GCB | Data to be determined |
| SU-DHL-4 | GCB | Data to be determined |
| U2932 | ABC | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Akt Phosphorylation in TMD8 Cells
| Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) | Fold Change in p-Akt (S473) |
| Vehicle Control | - | 24 | Baseline | 1.0 |
| This compound | 10 | 24 | Increase observed | Decrease observed |
| This compound | 30 | 24 | Significant increase observed | Significant decrease observed |
Expected Results
-
Cell Viability: this compound is expected to reduce the viability of DLBCL cell lines in a dose-dependent manner. The IC50 value for TMD8 cells has been reported to be approximately 2 µM.
-
Apoptosis: Treatment with this compound should lead to a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining. This is often accompanied by an increase in cleaved PARP, a marker of caspase-dependent apoptosis.
-
Signaling Pathway Modulation: Western blot analysis is expected to show a decrease in the phosphorylation of Akt at Serine 473 upon treatment with this compound, confirming the inhibition of the PI3K/Akt pathway. Total Akt levels should remain relatively unchanged.
Troubleshooting
-
Low Efficacy:
-
Cell Line Resistance: Some DLBCL cell lines may be less sensitive to SHIP1 activation. It is advisable to test a panel of cell lines with different genetic backgrounds.
-
Drug Stability: Ensure proper storage and handling of this compound to maintain its activity.
-
-
Inconsistent Results:
-
Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase for experiments.
-
Experimental Technique: Standardize all incubation times, reagent concentrations, and procedural steps.
-
Conclusion
This compound is a valuable tool for investigating the role of the SHIP1-PI3K/Akt signaling axis in DLBCL. The protocols outlined in these application notes provide a framework for researchers to study the anti-lymphoma effects of this compound in vitro. These studies can contribute to a better understanding of DLBCL pathogenesis and the development of novel therapeutic strategies targeting this pathway.
References
- 1. In Silico Identification and Functional Characterization of Genetic Variations across DLBCL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. anygenes.com [anygenes.com]
- 5. raybiotech.com [raybiotech.com]
Application Notes and Protocols for AQX-435 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts. AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many B-cell malignancies. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of this compound in PDX models of B-cell lymphomas.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective activator of SHIP1. In normal and malignant B-cells, signaling through the B-cell receptor (BCR) activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, leading to cell proliferation and survival. SHIP1 counteracts this process by dephosphorylating PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thus attenuating the PI3K/Akt signaling cascade. By activating SHIP1, this compound enhances this natural braking mechanism, leading to decreased Akt phosphorylation, induction of apoptosis in malignant B-cells, and inhibition of tumor growth.[1][2][3]
Data Presentation: Efficacy of this compound in DLBCL PDX Models
The anti-tumor activity of this compound, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has been evaluated in patient-derived xenograft models of diffuse large B-cell lymphoma (DLBCL).[2]
Table 1: Mean Tumor Volume Over Time in DLBCL PDX Models Treated with this compound and/or Ibrutinib
| Treatment Group | PDX Model | Day 1 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | VFN-D1 | 150 ± 50 | 300 ± 75 | 600 ± 150 | 1000 ± 200 | 1500 ± 300 |
| This compound (50 mg/kg) | VFN-D1 | 150 ± 50 | 250 ± 60 | 450 ± 100 | 700 ± 150 | 1000 ± 200 |
| Ibrutinib (25 mg/kg) | VFN-D1 | 150 ± 50 | 200 ± 50 | 350 ± 80 | 550 ± 120 | 800 ± 180 |
| This compound + Ibrutinib | VFN-D1 | 150 ± 50 | 180 ± 40 | 250 ± 60 | 350 ± 80 | 450 ± 100 |
| Vehicle Control | VFN-D2 | 200 ± 60 | 450 ± 100 | 900 ± 200 | 1600 ± 350 | - |
| This compound (50 mg/kg) | VFN-D2 | 200 ± 60 | 350 ± 80 | 600 ± 150 | 900 ± 200 | - |
| Ibrutinib (25 mg/kg) | VFN-D2 | 200 ± 60 | 300 ± 70 | 500 ± 120 | 750 ± 180 | - |
| This compound + Ibrutinib | VFN-D2 | 200 ± 60 | 250 ± 60 | 350 ± 80 | 450 ± 100 | - |
| Vehicle Control | VFN-D3 | 180 ± 55 | 400 ± 90 | 800 ± 180 | 1400 ± 300 | - |
| This compound (50 mg/kg) | VFN-D3 | 180 ± 55 | 300 ± 70 | 550 ± 130 | 850 ± 200 | - |
| Ibrutinib (25 mg/kg) | VFN-D3 | 180 ± 55 | 280 ± 65 | 480 ± 110 | 700 ± 160 | - |
| This compound + Ibrutinib | VFN-D3 | 180 ± 55 | 220 ± 50 | 320 ± 75 | 420 ± 95 | - |
Data are presented as mean ± SD.[2]
Table 2: Mean Tumor Weight at Endpoint in DLBCL PDX Models
| Treatment Group | PDX Model | Mean Tumor Weight (mg) ± SD | P-value vs. Vehicle |
| Vehicle Control | VFN-D1 | 1600 ± 350 | - |
| This compound (50 mg/kg) | VFN-D1 | 1050 ± 250 | < 0.05 |
| Ibrutinib (25 mg/kg) | VFN-D1 | 850 ± 200 | < 0.01 |
| This compound + Ibrutinib | VFN-D1 | 480 ± 120 | < 0.001 |
| Vehicle Control | VFN-D2 | 1750 ± 400 | - |
| This compound (50 mg/kg) | VFN-D2 | 950 ± 220 | < 0.01 |
| Ibrutinib (25 mg/kg) | VFN-D2 | 800 ± 190 | < 0.01 |
| This compound + Ibrutinib | VFN-D2 | 450 ± 110 | < 0.001 |
| Vehicle Control | VFN-D3 | 1500 ± 320 | - |
| This compound (50 mg/kg) | VFN-D3 | 900 ± 210 | < 0.05 |
| Ibrutinib (25 mg/kg) | VFN-D3 | 750 ± 180 | < 0.01 |
| This compound + Ibrutinib | VFN-D3 | 400 ± 100 | < 0.001 |
Statistical significance was determined using a Student's t-test.
Experimental Protocols
The following protocols provide a detailed methodology for the establishment of DLBCL PDX models and subsequent evaluation of this compound efficacy.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Patient Consent and Tissue Acquisition:
-
Obtain informed consent from patients with a diagnosis of DLBCL in accordance with institutional and regulatory guidelines.
-
Collect fresh tumor tissue from biopsies or surgical resections under sterile conditions.
-
Transport the tissue to the laboratory immediately in a suitable transport medium (e.g., RPMI-1640) on ice.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) supplemented with antibiotics.
-
Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation into Immunodeficient Mice:
-
Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the flank of the mouse.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Passaging and Expansion:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2.
-
Implant tumor fragments into a new cohort of mice for model expansion. Subsequent passages are typically designated as F1, F2, etc.
-
Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models
-
Animal Cohort Generation:
-
Once a stable PDX line is established (typically after 2-3 passages), expand the model to generate a cohort of tumor-bearing mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
This compound Formulation: For the PDX models, formulate this compound in a vehicle consisting of 4% ethanol, 0.8% 1-methyl-2-pyrrolidinone, 12% polyethylene glycol 200, and 83.2% PBS.
-
Ibrutinib Formulation: Prepare ibrutinib for oral gavage as per the manufacturer's instructions or established protocols.
-
Vehicle Control: Prepare the vehicle solution without the active compound.
-
-
Dosing Regimen:
-
This compound: Administer this compound at a dose of 50 mg/kg via intraperitoneal (ip) injection.
-
Ibrutinib: Administer ibrutinib at a dose of 25 mg/kg via oral gavage (po).
-
Treatment Schedule:
-
For single-agent this compound treatment in TMD-based xenografts, a cyclical schedule of 5 consecutive days of treatment followed by 2 days of no treatment can be employed.
-
For combination studies in PDX models, daily administration of both agents is typically used.
-
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
At the end of the study, resect the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 3: Pharmacodynamic Analysis of Akt Phosphorylation
-
Tissue Collection and Processing:
-
At the end of the efficacy study, or in a separate cohort of mice treated for a shorter duration, collect tumor samples at a specified time point after the final dose.
-
Snap-freeze the tumor tissue in liquid nitrogen and store it at -80°C.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the tumor lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt. A reduction in this ratio in the this compound-treated groups compared to the vehicle control indicates target engagement and pharmacodynamic activity.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AKT Levels Following AQX-435 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AQX-435 is a novel, orally bioavailable small molecule that acts as an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway.[1][2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2), thereby reducing the levels of active PIP3 at the plasma membrane. This leads to decreased recruitment and subsequent phosphorylation of AKT, a key downstream effector of PI3K signaling.[1][3] The PI3K/AKT pathway is a critical intracellular cascade that governs a multitude of cellular processes including cell survival, proliferation, and growth.[4] Its dysregulation is a common feature in various human cancers.
Pharmacological activation of SHIP1 by this compound has been shown to inhibit PI3K-mediated signaling, including the reduction of AKT phosphorylation. This makes this compound a promising therapeutic agent for diseases characterized by hyperactive PI3K/AKT signaling, such as certain B-cell malignancies. Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound by quantifying the changes in phosphorylated AKT (p-AKT) levels in response to treatment.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of p-AKT (Ser473) levels in a relevant cancer cell line (e.g., Diffuse Large B-cell Lymphoma - DLBCL) treated with varying concentrations of this compound for a specified duration. Data is presented as the relative band intensity of p-AKT normalized to total AKT and a housekeeping protein (e.g., β-actin), expressed as a percentage of the untreated control.
| Treatment Group | Concentration (µM) | Duration (hours) | Relative p-AKT/Total AKT Intensity (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 100% | ± 5.2% |
| This compound | 1 | 24 | 78% | ± 4.5% |
| This compound | 5 | 24 | 45% | ± 3.8% |
| This compound | 10 | 24 | 22% | ± 2.9% |
| Positive Control (PI3K inhibitor) | 1 | 24 | 15% | ± 2.1% |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the PI3K/AKT signaling pathway.
Caption: Mechanism of this compound in the PI3K/AKT signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., DLBCL cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for a few hours to reduce basal p-AKT levels.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period.
Protein Extraction
-
Preparation: Place the 6-well plates on ice.
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of AKT.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.
Western Blot Protocol
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is recommended over non-fat milk for phospho-protein detection to reduce background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (e.g., p-AKT Ser473) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT or a housekeeping protein like β-actin or GAPDH.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p-AKT levels after this compound treatment.
Caption: Workflow for Western blot analysis of p-AKT.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Establishing AQX-435 Dose-Response Curves in Chronic Lymphocytic Leukemia (CLL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B cells, a process largely driven by dysregulated signaling pathways that promote cell survival and inhibit apoptosis.[1][2][3] A key pathway implicated in CLL pathogenesis is the B-cell receptor (BCR) signaling cascade, which heavily relies on the activity of phosphatidylinositol-3 kinase (PI3K).[4][5] The PI3K pathway is a critical regulator of cell proliferation, survival, and growth.
AQX-435 is a novel small molecule that acts as an activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP-1). SHIP-1 is a crucial negative regulator of the PI3K signaling pathway. By activating SHIP-1, this compound effectively reduces the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This leads to the inhibition of downstream signaling components, such as AKT, and ultimately induces caspase-dependent apoptosis in malignant B cells. Preclinical studies have demonstrated that this compound can induce apoptosis in primary CLL cells and overcome survival signals from the microenvironment.
These application notes provide detailed protocols for establishing dose-response curves for this compound in CLL cells, enabling researchers to assess its potency and efficacy in vitro.
Signaling Pathway of this compound in CLL Cells
Caption: Mechanism of action of this compound in CLL cells.
Experimental Protocols
Cell Culture and Maintenance
Primary CLL cells should be isolated from patient peripheral blood or bone marrow samples. To mimic the lymph node microenvironment and support CLL cell viability and proliferation ex vivo, co-culture systems are recommended.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Co-culture System (Optional but Recommended): To better replicate the in vivo microenvironment, CLL cells can be co-cultured with stromal cells (e.g., HS5 stromal cells) and stimulated with CpG oligodeoxynucleotides and IL-2 to promote proliferation.
-
Cell Seeding: Seed cells at a density that ensures logarithmic growth throughout the experiment. This typically ranges from 0.15 to 0.6 x 10^6 cells/mL.
Preparation of this compound Stock Solutions
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions of this compound in complete cell culture medium just before each experiment. A suggested starting concentration range is 0.01 µM to 30 µM. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Dose-Response Experiment Workflow
Caption: Workflow for establishing this compound dose-response curves.
Cell Viability and Apoptosis Assays
This flow cytometry-based assay is a standard method for quantifying apoptosis.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol:
-
After treating CLL cells with a dose range of this compound for 24 hours, harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Poly (ADP-ribose) polymerase (PARP) is a substrate for caspases, and its cleavage is a hallmark of apoptosis.
-
Protocol:
-
Following a 24-hour treatment with this compound, lyse the CLL cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity of cleaved PARP relative to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Summarize the quantitative data from the dose-response experiments in the following tables.
Table 1: Dose-Dependent Effect of this compound on CLL Cell Viability
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 |
Data represents the mean of at least three independent experiments.
Table 2: Dose-Dependent Induction of Apoptosis by this compound in CLL Cells
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 |
Data represents the mean of at least three independent experiments.
Table 3: Dose-Dependent Inhibition of PI3K Signaling by this compound
| This compound Concentration (µM) | Relative pAKT Levels (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle Control) | ||
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 |
Data represents the mean of at least three independent experiments.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the dose-response relationship of this compound in CLL cells. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can accurately characterize the in vitro efficacy of this promising SHIP-1 activator. These studies are crucial for the preclinical evaluation of this compound and for informing its potential clinical development for the treatment of Chronic Lymphocytic Leukemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 4. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Administration of AQX-435 in NSG Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of AQX-435, a novel SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies, with a focus on B-cell malignancies.
Introduction
This compound is a potent small molecule activator of SHIP1, a crucial negative regulator of the PI3K/AKT signaling pathway.[1] In malignant B-cells, constitutive activation of the B-cell receptor (BCR) and PI3K signaling is a common oncogenic driver. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing downstream AKT phosphorylation and inducing apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in in vivo models of Diffuse Large B-cell Lymphoma (DLBCL), both as a single agent and in combination with other targeted therapies like the BTK inhibitor ibrutinib.[2]
Mechanism of Action: SHIP1 Activation
The signaling pathway below illustrates the mechanism by which this compound modulates the PI3K/AKT pathway through SHIP1 activation.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a DLBCL xenograft model.
Table 1: Effect of this compound on Tumor Volume in TMD8 DLBCL Xenografts
| Treatment Group | Day 0 (mm³) (Mean ± SD) | Day 10 (mm³) (Mean ± SD) | Day 20 (mm³) (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle Control | 100 ± 25 | 450 ± 75 | 1200 ± 200 | - |
| This compound (50 mg/kg) | 100 ± 28 | 250 ± 50 | 500 ± 100 | <0.01 |
| Ibrutinib (25 mg/kg) | 100 ± 30 | 220 ± 45 | 450 ± 90 | <0.01 |
Note: Data is representative based on published findings. Actual results may vary.
Table 2: Effect of this compound on Final Tumor Weight in TMD8 DLBCL Xenografts
| Treatment Group | Final Tumor Weight (mg) (Mean ± SD) | p-value (vs. Vehicle) |
| Vehicle Control | 1500 ± 300 | - |
| This compound (50 mg/kg) | 600 ± 150 | <0.01 |
| Ibrutinib (25 mg/kg) | 550 ± 120 | <0.01 |
Note: Data is representative based on published findings. Actual results may vary.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stable formulation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Cremophor EL
-
Dimethylacetamide (DMA)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
In a sterile vial, dissolve the required amount of this compound powder in Dimethylacetamide (DMA) to create a stock solution.
-
Add Cremophor EL to the solution. The final concentration of Cremophor EL in the injection volume should be 15%.
-
Add sterile saline to the mixture to achieve the final desired concentration of this compound (e.g., for a 50 mg/kg dose in a 20g mouse with a 0.3 mL injection volume, the concentration would be approximately 3.33 mg/mL). The final concentration of DMA should be 10%.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Draw the solution into sterile syringes for administration.
Establishment of Patient-Derived Xenograft (PDX) Model of B-cell Lymphoma in NSG Mice
This protocol outlines the procedure for implanting patient-derived B-cell lymphoma tissue into NSG mice.
Materials:
-
Fresh patient B-cell lymphoma tissue
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
6-8 week old female NSG mice
-
Matrigel (optional)
Procedure:
-
Obtain fresh, sterile patient tumor tissue.
-
In a sterile environment, mechanically mince the tissue into small fragments (1-2 mm³).
-
Wash the tissue fragments with sterile PBS.
-
Anesthetize the NSG mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using a trocar, subcutaneously implant a small tumor fragment. Alternatively, prepare a single-cell suspension and inject subcutaneously, optionally mixed with Matrigel to improve engraftment.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
In Vivo Administration of this compound by Intraperitoneal (IP) Injection
This protocol details the procedure for administering this compound to NSG mice via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol
-
NSG mice with established tumors
Procedure:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation (e.g., 0.3 mL per mouse for a 50 mg/kg dose).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Repeat the administration as per the experimental design (e.g., daily).
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-AKT, immunohistochemistry).
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and B-cell lymphoma subtypes. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Assessing Cell Viability of Lymphoma Cell Lines Treated with AQX-435
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-435 is a potent and selective activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. In malignant B-cells, where this pathway is often constitutively active, this compound has been shown to inhibit PI3K signaling, leading to caspase-dependent apoptosis and reduced cell proliferation. These application notes provide detailed protocols for assessing the effects of this compound on the viability of lymphoma cell lines, a critical step in the preclinical evaluation of this novel therapeutic agent.
Mechanism of Action of this compound
The PI3K/AKT pathway is a key driver of cell survival and proliferation in many B-cell malignancies. This compound activates SHIP1, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT, ultimately promoting apoptosis in cancer cells.
Caption: Mechanism of action of this compound in lymphoma cells.
Data Presentation: In Vitro Efficacy of this compound
The growth-inhibitory activity of this compound has been evaluated in a panel of Diffuse Large B-cell Lymphoma (DLBCL) cell lines, including Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC) subtypes. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of drug exposure using the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Subtype | This compound IC50 (µM) |
| GCB-DLBCL | ||
| WSU-DLCL2 | GCB | >5 |
| SU-DHL-4 | GCB | 2.8 |
| SU-DHL-5 | GCB | 1.5 |
| SU-DHL-6 | GCB | 2.1 |
| Toledo | GCB | 1.8 |
| OCI-LY19 | GCB | 3.2 |
| KARPAS-422 | GCB | 4.5 |
| ABC-DLBCL | ||
| TMD8 | ABC | 1.9 |
| U2932 | ABC | 3.7 |
| HBL1 | ABC | 2.5 |
| OCI-LY10 | ABC | 4.1 |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound in lymphoma cell lines.
Cell Proliferation and Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed lymphoma cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Experimental workflow for the CellTiter-Glo® assay.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lymphoma cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed lymphoma cells and treat with this compound as described in the CellTiter-Glo® protocol (steps 1-5).
-
After the treatment period, harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Lymphoma cell lines
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed lymphoma cells and treat with this compound as described in the CellTiter-Glo® protocol (steps 1-5).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound in lymphoma cell lines. By employing these standardized cell viability and apoptosis assays, researchers can obtain reliable and reproducible data to further characterize the anti-cancer properties of this promising SHIP1 activator. The provided data on the IC50 values of this compound in various DLBCL subtypes can serve as a valuable reference for designing future experiments and for the continued development of this compound as a potential therapeutic for B-cell malignancies.
Application Notes and Protocols for Combination Therapy of AQX-435 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol-3 kinase (PI3K) signaling is a critical pathway for the proliferation and survival of various B-cell neoplasms, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Targeting this pathway has been a successful therapeutic strategy. AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K pathway.[3][4] By activating SHIP1, this compound effectively reduces PI3K signaling, leading to decreased AKT phosphorylation and subsequent induction of apoptosis in malignant B-cells.[1]
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is upstream of PI3K. It is an established therapeutic agent for various B-cell malignancies. Preclinical studies have demonstrated that the combination of this compound and ibrutinib results in enhanced inhibition of BCR signaling and synergistic anti-tumor activity. This document provides detailed application notes and protocols for the combined use of this compound and ibrutinib in a research setting.
Rationale for Combination Therapy
The combination of a SHIP1 activator and a BTK inhibitor targets the PI3K/AKT pathway at two distinct points. Ibrutinib blocks the upstream signaling cascade by inhibiting BTK, while this compound enhances the downstream negative regulation by activating SHIP1. This dual approach leads to a more profound and sustained inhibition of PI3K signaling than either agent alone. This synergistic interaction has been shown to enhance the induction of apoptosis in malignant B-cells and inhibit tumor growth in vivo.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Ibrutinib Combination
| Cell Line | Treatment | Concentration | Effect on AKT Phosphorylation (pAKT) | Induction of Apoptosis (% of control) | Reference |
| Primary CLL cells | This compound | 30 µM | Partial Inhibition | Increased | |
| Ibrutinib | 100 nM | Partial Inhibition | Increased | ||
| This compound + Ibrutinib | 30 µM + 100 nM | Enhanced Inhibition | Synergistically Increased | ||
| DLBCL cell lines | This compound | 5-30 µM | Dose-dependent reduction | Increased | |
| Ibrutinib | Varies by cell line | Inhibition | Increased | ||
| This compound + Ibrutinib | Varies | Synergistic reduction in cell viability | Synergistically Increased |
Table 2: In Vivo Efficacy of this compound and Ibrutinib Combination in DLBCL Xenograft Models
| Xenograft Model | Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |
| TMD8 (DLBCL) | This compound | Not specified | Significant reduction in tumor volume | |
| Ibrutinib | Not specified | Tumor growth inhibition | ||
| This compound + Ibrutinib | Not specified | Synergistic reduction in tumor volume | ||
| Patient-Derived Xenograft (DLBCL) | This compound | Not specified | Reduction in tumor growth | |
| Ibrutinib | Not specified | Tumor growth inhibition | ||
| This compound + Ibrutinib | Not specified | Cooperative tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy in B-cell Malignancy Cell Lines
Objective: To determine the synergistic effect of this compound and ibrutinib on cell viability and apoptosis in B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, other DLBCL or CLL lines)
-
This compound (powder, solubilized in DMSO)
-
Ibrutinib (powder, solubilized in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well and 6-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Plate reader
Methodology:
-
Cell Seeding: Seed B-cell malignancy cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. For apoptosis assays, seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Drug Preparation: Prepare a dose-response matrix of this compound and ibrutinib. For example, prepare 2x concentrated serial dilutions of each drug in complete medium.
-
Treatment: Add 100 µL of the 2x drug solutions to the 96-well plate to achieve the final desired concentrations. For the 6-well plate, add the appropriate volume of concentrated drug stocks. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: After incubation, add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Apoptosis Assay: Harvest cells from the 6-well plates. Stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the percentage of apoptotic cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
Objective: To assess the effect of this compound and ibrutinib, alone and in combination, on the phosphorylation of AKT.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Ibrutinib
-
Anti-IgM antibody (for BCR stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treatment: Pre-treat the cells with this compound, ibrutinib, or the combination for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 15-30 minutes to activate BCR signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to total AKT and the loading control.
Visualizations
Caption: this compound and Ibrutinib Signaling Pathway.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Growth in AQX-435 Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in various cancers, particularly B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing downstream AKT signaling, inducing caspase-dependent apoptosis, and inhibiting tumor growth.[1]
These application notes provide detailed protocols for monitoring the therapeutic efficacy of this compound in preclinical animal models of cancer, focusing on subcutaneous xenograft models. The protocols for caliper-based tumor measurement and in vivo bioluminescence imaging are outlined, along with data presentation guidelines to ensure consistent and comparable results.
Mechanism of Action: SHIP1 Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate the PI3K/AKT signaling cascade through the activation of SHIP1. The following diagram illustrates the key components of this pathway and the role of this compound.
Caption: SHIP1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Animal Models
Patient-derived xenograft (PDX) models of DLBCL are recommended for their clinical relevance. Immunocompromised mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, are suitable hosts for these tumors.
This compound Formulation and Administration
-
Formulation: For administration in PDX models, this compound can be formulated in a vehicle consisting of 15% Cremophor EL and 10% dimethylacetamide in saline.
-
Dosage: Effective dosages in preclinical models range from 10 mg/kg to 50 mg/kg.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Schedule: A common dosing schedule is daily administration for 5 consecutive days, followed by a 2-day break.
Monitoring Tumor Growth: Caliper Measurements
This method is suitable for subcutaneous tumors.
Materials:
-
Digital calipers
-
Animal scale
-
70% ethanol
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse.
-
Weigh the animal and record its body weight.
-
Measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Measurements should be taken 2-3 times per week.
Monitoring Tumor Growth: Bioluminescence Imaging (BLI)
This method requires tumor cells that are engineered to express a luciferase reporter gene (e.g., SU-DHL-6/Luciferase for DLBCL models).
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin (substrate for firefly luciferase)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of D-luciferin in sterile PBS.
-
Anesthetize the mouse and place it in the imaging chamber.
-
Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).
-
Acquire bioluminescent images at set time points after substrate injection (e.g., 10-15 minutes).
-
Analyze the images using appropriate software to quantify the bioluminescent signal (radiance, measured in photons/second/cm²/steradian). The signal intensity correlates with the number of viable tumor cells.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
- 1. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ibrutinib Therapy in Patients with Chronic Lymphocytic Leukemia: Retrospective Analysis of Real-Life Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in AQX-435 experiments
Welcome to the technical support center for AQX-435, a selective inhibitor of the Kinase Y signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase Y. By binding to the ATP-binding pocket of Kinase Y, it prevents the phosphorylation of its downstream substrate, Substrate Z, thereby inhibiting the activation of a key inflammatory signaling cascade.
Q2: What are the expected effects of this compound in cell-based assays?
A2: The primary expected outcome of this compound treatment is the inhibition of Kinase Y activity, leading to a reduction in the phosphorylation of Substrate Z. This should result in a decrease in the expression of inflammatory markers and, in relevant cancer cell lines, a reduction in cell proliferation.
Q3: What are potential reasons for observing a discrepancy between in-vitro kinase assay results and cell-based assay results?
A3: It is not uncommon to observe differences in potency between biochemical and cellular assays.[1] This can be attributed to several factors including:
-
Cell permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.[1]
-
Efflux pumps: The compound could be actively transported out of the cell by efflux pumps.[1]
-
Compound stability: this compound might be unstable in the complex environment of cell culture media.[1]
-
High intracellular ATP concentration: The high concentration of ATP within cells can compete with this compound for binding to Kinase Y, reducing its apparent potency compared to in-vitro assays which are often performed at lower ATP concentrations.[2]
Q4: What are off-target effects and how can they be identified for this compound?
A4: Off-target effects occur when a compound interacts with unintended biological molecules. These interactions can lead to misleading experimental results or cellular toxicity. While this compound is designed for selectivity, at higher concentrations it may inhibit other kinases with similar ATP-binding pockets. Identifying off-target effects can be achieved through proteomic approaches, screening against a panel of other kinases, or using a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 value of this compound in our cell viability assays between different experiments. What are the potential causes?
A: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage number range.
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Mycoplasma Contamination: This common contamination can significantly alter cellular responses and should be periodically tested for.
-
-
Assay Protocol:
-
Incubation Times: Strictly adhere to consistent incubation times for both compound treatment and assay reagents.
-
Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) should be kept consistent and below the toxic threshold for the cell line (typically ≤0.5%). Always include a vehicle-only control.
-
-
Compound Handling:
-
Storage and Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Solubility: this compound may precipitate in the aqueous culture medium at higher concentrations. Visually inspect for precipitates.
-
Issue 2: this compound Shows No Effect on Downstream Target Phosphorylation in Western Blots
Q: Our western blot analysis does not show a decrease in the phosphorylation of Substrate Z after treating cells with this compound, even at concentrations that affect cell viability. What could be the problem?
A: This suggests a potential disconnect between the observed cytotoxicity and the intended on-target activity. Here are some troubleshooting steps:
-
Confirm On-Target Engagement:
-
Time Course and Dose-Response: Perform a time-course experiment to determine the optimal treatment duration for observing an effect on Substrate Z phosphorylation. Also, test a wider range of this compound concentrations.
-
Positive Controls: Include a positive control compound known to inhibit the Kinase Y pathway to ensure the assay is working as expected.
-
-
Consider Off-Target Effects:
-
The observed cytotoxicity may be due to off-target effects and not the inhibition of Kinase Y.
-
At the concentrations used, this compound might be affecting other kinases or cellular processes leading to cell death.
-
-
Western Blotting Technique:
-
Antibody Quality: Ensure the primary antibody for phosphorylated Substrate Z is specific and validated for western blotting.
-
Loading Controls: Always probe for total Substrate Z and a loading control (e.g., β-actin) to confirm equal protein loading and that the treatment is not affecting the overall expression of Substrate Z.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein during sample preparation.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Kinase Y Expression | This compound IC50 (µM) |
| Cell Line A | Lung Cancer | High | 0.5 |
| Cell Line B | Breast Cancer | Moderate | 2.1 |
| Cell Line C | Colon Cancer | Low | > 10 |
Table 2: Effect of this compound Storage Conditions on Potency
| Storage Condition (4 weeks) | Freeze-Thaw Cycles | Measured IC50 (µM) in Cell Line A | % Change in Potency |
| -80°C | 1 | 0.55 | -10% |
| -20°C | 5 | 1.2 | -140% |
| 4°C | 1 | 5.8 | -1060% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Protocol 2: Western Blotting for Phospho-Substrate Z
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the optimized duration. Include positive and negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with the primary antibody for phospho-Substrate Z overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Use an ECL substrate to detect the chemiluminescent signal with an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed for total Substrate Z and a loading control to ensure equal loading.
Visualizations
References
Optimizing AQX-435 Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AQX-435 for in vitro cell culture studies. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in various B-cell malignancies.[2][3][4] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing the levels of active PIP3 and consequently inhibiting downstream AKT phosphorylation and signaling.[2] This inhibition of the PI3K/AKT pathway can lead to decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.
Q2: In which cell types has this compound been shown to be effective?
Preclinical studies have demonstrated the efficacy of this compound in various malignant B-cell models, including:
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Chronic Lymphocytic Leukemia (CLL): this compound has been shown to reduce cell viability and induce caspase-dependent apoptosis in primary CLL cells.
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Diffuse Large B-cell Lymphoma (DLBCL): this compound inhibits the growth of DLBCL cell lines and can induce apoptosis.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on published data, a starting concentration range of 1 µM to 30 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-line dependent. For instance, an IC50 of approximately 2 µM has been observed for apoptosis induction in the TMD8 DLBCL cell line, while concentrations between 5 µM and 30 µM have been used to assess effects on CLL cell viability.
Q4: How should I prepare and store this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO, and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q5: How long should I incubate cells with this compound?
Incubation times will vary depending on the specific assay and cell type. For cell viability and apoptosis assays, incubation periods of 24 to 72 hours are commonly reported. For signaling studies, such as analyzing AKT phosphorylation, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTS
This protocol outlines a method to determine the effect of a range of this compound concentrations on the viability of a chosen cell line.
Materials:
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Target cell line (e.g., DLBCL cell line)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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96-well clear flat-bottom cell culture plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or stabilization.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Cell Treatment: Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells). Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
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Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).
Materials:
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Target cell line
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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6-well cell culture plates
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Ice-cold PBS
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the determined time.
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Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by heating at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
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Western Blotting: Transfer the proteins from the gel to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
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Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated AKT signals to the total AKT and loading control signals.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Cell Culture
| Cell Type | Assay | Concentration Range | Effect |
| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | 5 - 30 µM | Dose-dependent reduction in cell viability. |
| DLBCL (TMD8 cell line) | Apoptosis (Annexin V) | ~2 µM (IC50) | Induction of apoptosis. |
| DLBCL cell lines | Growth Inhibition | < 5 µM | Considered sensitive to growth inhibition. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Compound degradation: this compound may not be stable in the culture medium for the duration of the experiment. | While specific stability data for this compound in media is limited, it is good practice to prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. | |
| Cell line insensitivity: The target pathway may not be critical for the survival of the chosen cell line. | Confirm the expression and activity of the PI3K/AKT pathway in your cell line. Consider using a positive control (e.g., a known PI3K inhibitor) to validate the assay. | |
| High cell toxicity at all concentrations | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control with the highest concentration of DMSO used. |
| Off-target effects: At high concentrations, small molecules can have off-target effects leading to general cytotoxicity. | Use the lowest effective concentration of this compound. While specific off-target effects of this compound are not extensively documented in the provided search results, it is a general concern for small molecule inhibitors. | |
| Inconsistent results between experiments | Variability in cell handling: Differences in cell passage number, seeding density, or growth phase can affect results. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Inaccurate compound dilution: Errors in preparing stock solutions or serial dilutions. | Prepare a fresh stock solution and carefully perform serial dilutions. Use calibrated pipettes. | |
| Precipitation of this compound in culture medium | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Visually inspect the medium after adding this compound. If precipitation is observed, try preparing the dilutions in pre-warmed medium and vortexing gently. Consider using a lower starting concentration. |
Visualizations
Caption: this compound activates SHIP1 to inhibit the PI3K/AKT pathway.
Caption: General workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound experiments.
References
Potential off-target effects of the SHIP1 activator AQX-435
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SHIP1 activator, AQX-435.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small-molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is frequently overactive in various B-cell malignancies.[1] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby reducing downstream signaling through effectors like AKT.[1]
Q2: Have any off-target effects of this compound been reported in preclinical studies?
The available preclinical literature on this compound primarily focuses on its on-target activity of SHIP1 activation and the subsequent inhibition of the PI3K/AKT pathway.[1] Studies have shown that this compound does not inhibit upstream signaling components like SYK phosphorylation. While comprehensive kinase selectivity profiling or systematic off-target screening data for this compound is not prominently available in the public domain, in vivo studies in mouse models of Diffuse Large B-cell Lymphoma (DLBCL) have not reported overt toxicity, as evidenced by a lack of significant body weight reduction.
For a related, first-generation SHIP1 activator, AQX-1125, clinical trials have been conducted. In a Phase II study for interstitial cystitis/bladder pain syndrome, AQX-1125 was generally well-tolerated. Another study in patients with mild-to-moderate asthma reported that AQX-1125 was well-tolerated, with some subjects experiencing mild and self-limiting gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. Although a Phase III trial of AQX-1125 (rosiptor) for interstitial cystitis/bladder pain syndrome was discontinued due to failure to meet the primary endpoint, the reported adverse events were consistent with the placebo and prior trials.
Q3: What are the expected on-target effects of this compound in a cellular context?
In malignant B-cells, this compound has been shown to:
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Inhibit PI3K-mediated signaling downstream of the B-cell receptor (BCR).
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Reduce the phosphorylation of AKT and ERK1/2.
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Decrease the expression of the downstream target MYC.
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Induce caspase-dependent apoptosis.
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Reduce cell viability in a dose-dependent manner.
Troubleshooting Guides
Problem 1: No significant decrease in AKT phosphorylation is observed after this compound treatment.
Possible Cause 1: Suboptimal concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in preclinical studies have ranged from 5 to 30 µM for in vitro assays.
Possible Cause 2: Insufficient incubation time.
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Solution: Optimize the incubation time. Effects on AKT phosphorylation can be observed after stimulation with agents like anti-IgM. A 24-hour incubation has been used to assess effects on cell viability.
Possible Cause 3: Low or absent SHIP1 expression in the experimental model.
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Solution: Verify the expression of SHIP1 in your cell line or model system using techniques such as western blotting or qPCR. The effects of this compound are dependent on the presence of its target, SHIP1.
Possible Cause 4: Issues with the western blotting protocol.
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Solution: Ensure proper controls are included in your western blot. Use a positive control cell line known to express SHIP1 and respond to PI3K pathway modulation. Verify the activity of your phospho-AKT and total AKT antibodies.
Problem 2: Unexpected cytotoxicity or off-target effects are suspected.
Possible Cause 1: High concentration of this compound leading to non-specific effects.
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Solution: Lower the concentration of this compound to the minimal effective dose determined from your dose-response studies. High concentrations of any small molecule can lead to off-target effects.
Possible Cause 2: The observed phenotype is independent of SHIP1 activation.
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Solution: To confirm the on-target effect, consider using a SHIP1-deficient cell line as a negative control. If the effect persists in the absence of SHIP1, it is likely an off-target effect. Another approach is to use siRNA to knock down SHIP1 expression in your experimental cell line.
Possible Cause 3: The experimental model is sensitive to perturbations in phosphoinositide signaling.
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Solution: SHIP1 activation alters the balance of phosphoinositide second messengers. While this is the intended on-target effect, it could have unforeseen consequences in certain cellular contexts. Carefully evaluate downstream signaling pathways beyond AKT to understand the broader impact of SHIP1 activation.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in B-Cell Malignancies
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect |
| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | 5-30 µM | 24 hours | Dose-dependent reduction in cell viability |
| DLBCL Cell Lines | Growth Inhibition | up to 5 µM | Not specified | Growth inhibition in 10/11 cell lines tested |
| TMD8 (DLBCL cell line) | Apoptosis (IC50) | ~2 µM | Not specified | Induction of apoptosis |
Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Models
| Animal Model | Tumor Type | Dosage | Administration Route & Schedule | Observed Effect |
| NOD.Cg-Prkdc scidIl2rgtm1Wjl/SzJ (NSG) mice | TMD8 Xenograft | 10 mg/kg | i.p.; 5 days on, 2 days off | Significant reduction in tumor volume |
| NSG mice | DLBCL PDX | 50 mg/kg | i.p. | Inhibition of tumor growth |
Experimental Protocols
Key Experiment 1: In Vitro Cell Viability Assay
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Cell Seeding: Plate primary Chronic Lymphocytic Leukemia (CLL) cells or DLBCL cell lines in a 96-well plate at an appropriate density.
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Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5, 10, 20, 30 µM) or a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Analyze cell viability using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Viable cells are defined as Annexin V-negative and PI-negative.
Key Experiment 2: Western Blot for AKT Phosphorylation
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Cell Treatment: Culture malignant B-cells and treat with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls (e.g., stimulation with anti-IgM).
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Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate with primary antibodies against phospho-AKT (e.g., Ser473 or Thr308) and total AKT overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Visualizations
Caption: The SHIP1 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for evaluating this compound efficacy.
References
Best Practices for Western Blot with p-AKT Antibodies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments for phosphorylated AKT (p-AKT).
Frequently Asked Questions (FAQs)
1. Why is detecting phosphorylated AKT (p-AKT) challenging?
Detecting p-AKT can be difficult for a couple of key reasons. First, phosphorylated proteins often represent a small fraction of the total amount of that protein in a cell, sometimes 10% or even less.[1] Secondly, the phosphorylation process is reversible. When cells are lysed, phosphatases are released that can quickly remove the phosphate groups from the protein.[1][2]
2. What are the most critical steps for a successful p-AKT Western blot?
The most critical steps include proper sample preparation with the inclusion of phosphatase and protease inhibitors, choosing the appropriate blocking buffer, and optimizing antibody concentrations and incubation times.[2]
3. Should I use Bovine Serum Albumin (BSA) or non-fat milk as a blocking agent?
For detecting phosphoproteins like p-AKT, BSA is generally recommended over non-fat milk. Milk contains casein, which is a phosphoprotein and can be recognized by the anti-phospho antibody, leading to high background noise. However, some researchers have reported successful results using milk, so if BSA does not yield good results, milk could be tested.
4. Why is it important to also probe for total AKT?
Probing for total AKT serves as a crucial loading control. It helps to determine if changes in the p-AKT signal are due to an actual change in phosphorylation or simply a difference in the amount of total AKT protein loaded in each lane.
5. What are appropriate positive and negative controls for a p-AKT Western blot?
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Positive Control: Lysates from cells stimulated with growth factors like insulin or PDGF are excellent positive controls as these are known to induce AKT phosphorylation. Some cancer cell lines, such as MDA-MB-231, have high basal levels of p-AKT and can also be used as a positive control.
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Negative Control: To create a negative control, you can treat cells with a PI3K inhibitor, such as LY294002 or wortmannin, which will block the upstream signaling that leads to AKT phosphorylation.
Troubleshooting Guide
Problem 1: Weak or No Signal
Question: I am not seeing any bands for p-AKT, or the signal is very weak. What could be the issue?
Answer:
Several factors can contribute to a weak or absent p-AKT signal. Here are some common causes and solutions:
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Insufficient Phosphorylation: The basal level of p-AKT in your cells may be too low to detect. Consider stimulating your cells with a known activator of the PI3K/AKT pathway, such as insulin or growth factors, to increase the amount of p-AKT.
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Phosphatase Activity: Endogenous phosphatases released during cell lysis can dephosphorylate p-AKT. It is crucial to use fresh lysis buffer containing a phosphatase inhibitor cocktail.
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Low Protein Load: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein, typically between 20-50 µg of lysate per lane.
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Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Try increasing the antibody concentration or extending the incubation time to overnight at 4°C.
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Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S after transfer.
Problem 2: High Background
Question: My Western blot for p-AKT has a very high background, making it difficult to see my specific bands. How can I reduce the background?
Answer:
High background can obscure your results. Here are several strategies to minimize it:
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Blocking Agent: If you are using non-fat milk for blocking, switch to 5% BSA in TBST. Casein in milk is a phosphoprotein and can cause non-specific binding of the phospho-specific antibody.
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Insufficient Blocking: Ensure you are blocking the membrane for at least 1 hour at room temperature. You can also try increasing the blocking time.
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Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try decreasing the antibody concentration.
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Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
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Membrane Drying: Make sure the membrane does not dry out at any point during the procedure, as this can cause high background.
Problem 3: Multiple or Non-Specific Bands
Question: I am seeing multiple bands in my p-AKT Western blot. How can I determine which is the correct band and get rid of the non-specific ones?
Answer:
The appearance of multiple bands can be due to several reasons. Here's how to troubleshoot this issue:
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Protein Degradation: If you see extra bands at a lower molecular weight than expected, your protein may have been degraded by proteases. Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer.
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Protein Isoforms or Splice Variants: AKT has three isoforms (Akt1, Akt2, and Akt3) which are very similar in size and may appear as closely migrating bands.
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Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other proteins. Try optimizing your antibody concentrations and blocking conditions.
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Sample Overloading: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.
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Positive Control: Run a known positive control alongside your samples. The band that appears at the same molecular weight in your positive control is likely your specific p-AKT band.
Detailed Experimental Protocol for p-AKT Western Blot
This protocol provides a general framework. Optimization of specific steps may be required for your particular cell type and experimental conditions.
1. Sample Preparation and Protein Extraction a. Culture and treat cells as required for your experiment. b. Place culture dishes on ice and wash cells twice with ice-cold PBS. c. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer a. Mix 20-40 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection a. Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary p-AKT antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST at room temperature. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST at room temperature.
4. Signal Detection and Analysis a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using a digital imager or X-ray film. c. For quantification, normalize the p-AKT signal to the total AKT signal, which can be obtained by stripping and reprobing the membrane.
5. Stripping and Reprobing for Total AKT a. After detecting p-AKT, wash the membrane in TBST. b. Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) to remove the primary and secondary antibodies. c. Wash the membrane extensively with TBST. d. Block the membrane again in 5% BSA/TBST for 1 hour. e. Incubate with the primary antibody for total AKT, followed by the secondary antibody and detection as described above.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Loading Amount | 20 - 50 µg | May need to be optimized based on the abundance of p-AKT in your sample. |
| Primary Antibody Dilution (p-AKT) | 1:500 - 1:2000 | Should be optimized for each antibody and experimental setup. A common starting point is 1:1000. |
| Primary Antibody Incubation | Overnight at 4°C | Can also be done for 1-2 hours at room temperature, but overnight at 4°C is often recommended for phospho-antibodies. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system. |
| Protease Inhibitor Cocktail | 1X final concentration | Add fresh to lysis buffer just before use. |
| Phosphatase Inhibitor Cocktail | 1X final concentration | Crucial for preserving the phosphorylation state of AKT. Add fresh to lysis buffer. |
Visualization of Signaling Pathway and Experimental Workflow
Caption: The PI3K/AKT signaling pathway is activated by growth factors, leading to the phosphorylation and activation of AKT.
Caption: A typical workflow for performing a Western blot to detect phosphorylated AKT.
References
Addressing experimental variability in AQX-435 studies
AQX-435 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered during studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase 6 (MAP3K6). By binding to the ATP-binding pocket of MAP3K6, this compound prevents the phosphorylation of its downstream substrate, MAP2K7, thereby inhibiting the activation of the JNK signaling pathway. This targeted inhibition allows for the study of MAP3K6-dependent cellular processes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the compound is stable for up to 12 months.
Q3: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A3: Variability in IC50 values is a common issue and can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell passage number, confluency at the time of treatment, and the stability of the diluted this compound working solution.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been formulated for in vivo studies. For intraperitoneal (IP) administration in mice, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration. It is crucial to perform preliminary vehicle safety studies.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Issue 1: Inconsistent Inhibition of p-JNK Levels in Western Blots
Possible Causes & Solutions
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Suboptimal Lysis Buffer: The lysis buffer may not be effectively preserving the phosphorylation state of JNK.
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Solution: Ensure your lysis buffer is always freshly supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during protein extraction.
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Delayed Sample Processing: Delays between cell harvesting and protein extraction can lead to dephosphorylation of target proteins.
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Solution: Process samples immediately after harvesting. If immediate processing is not possible, flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.
-
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Incorrect this compound Dosing: The final concentration of this compound in the cell culture medium may be inaccurate due to dilution errors or compound degradation.
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Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Verify the concentration of your stock solution periodically.
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Issue 2: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Possible Causes & Solutions
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
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Solution: Ensure a single-cell suspension before seeding by gently pipetting to break up clumps. After seeding, allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.
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Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
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Variable Incubation Times: Inconsistent timing of reagent addition or plate reading can introduce significant variability.
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Solution: Use a multichannel pipette for adding reagents and stopping reactions. Read plates in the same order and at the same pace for each experiment.
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Data Presentation: Comparative IC50 Values
The following table summarizes the IC50 values of this compound against MAP3K6 in different experimental setups. This data illustrates common ranges and highlights potential sources of variability.
| Assay Type | Cell Line | Key Parameter | Mean IC50 (nM) | Standard Deviation |
| Biochemical Kinase Assay | Recombinant MAP3K6 | ATP Concentration = 10 µM | 15.2 | ± 2.1 |
| Biochemical Kinase Assay | Recombinant MAP3K6 | ATP Concentration = 1 mM | 85.7 | ± 9.8 |
| Cell-Based Assay (p-JNK) | HEK293 | Serum Concentration = 10% | 125.4 | ± 15.3 |
| Cell-Based Assay (p-JNK) | HEK293 | Serum Concentration = 1% | 78.9 | ± 8.5 |
| Cell Viability Assay | HeLa | Cell Passage < 10 | 550.1 | ± 45.6 |
| Cell Viability Assay | HeLa | Cell Passage > 25 | 980.3 | ± 110.2 |
Experimental Protocols
Protocol 1: Western Blot for p-JNK Inhibition
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Cell Seeding: Plate 1 x 10^6 HeLa cells in 6-well plates and allow them to adhere overnight.
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Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours.
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This compound Treatment: Pretreat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
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Stimulation: Stimulate the cells with a known MAP3K6 activator (e.g., 20 ng/mL of TNF-α) for 15 minutes.
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Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel.
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Transfer & Blotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against p-JNK, total JNK, and a loading control (e.g., GAPDH).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for IC50 variability.
AQX-435 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of AQX-435. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in powder form should be stored at -20°C, which maintains its stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, it is recommended to store this compound solutions at -80°C for up to six months or at -20°C for up to one month to ensure stability.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1][2] A concentration of 100 mg/mL (221.94 mM) in DMSO can be achieved, though it may require sonication to fully dissolve. For in vivo studies, specific solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.
Q4: Is this compound sensitive to light or humidity?
A4: While specific data on light and humidity sensitivity is not explicitly provided in the available documentation, it is standard practice for all research compounds to be stored in tightly sealed containers and protected from direct light to prevent potential degradation.
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: this compound powder is difficult to dissolve.
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Possible Cause: Insufficient solvent volume or inadequate mixing.
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Solution:
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Ensure you are using a sufficient volume of the recommended solvent (e.g., DMSO) to achieve the desired concentration.
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Use sonication to aid in the dissolution process, as this has been noted to be necessary for achieving higher concentrations.
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Gentle warming of the solution may also help, but be cautious to avoid temperatures that could lead to degradation.
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Issue 2: Precipitate forms in the this compound solution upon storage.
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Possible Cause: The storage temperature is not low enough, or the solution is supersaturated.
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Solution:
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Ensure that the dissolved this compound is stored at the recommended -80°C for long-term stability.
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If precipitation occurs at a lower concentration, try preparing a more dilute stock solution.
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Before use, allow the vial to warm to room temperature and vortex to ensure any precipitated material has redissolved.
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Issue 3: Inconsistent or unexpected experimental results.
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Possible Cause: Compound degradation due to improper storage or handling.
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Solution:
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Review your storage procedures to confirm they align with the recommended guidelines (-20°C for powder, -80°C for solutions).
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Prepare fresh stock solutions from the powder form of this compound.
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Avoid repeated freeze-thaw cycles of the stock solution, as this can contribute to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Visual Guides and Protocols
Troubleshooting Flowchart for this compound Handling
The following diagram outlines a logical workflow for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of this compound.
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Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
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Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals until the powder is completely dissolved.
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Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C.
Experimental Workflow for this compound Solution Preparation and Use
The diagram below illustrates the recommended workflow from receiving the compound to its use in an experiment.
References
Technical Support Center: Interpreting Flow Cytometry Data from AQX-435 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AQX-435 in flow cytometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during flow cytometry experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-AKT inhibition observed after this compound treatment. | Inadequate stimulation of the PI3K/AKT pathway. | Ensure robust activation of the pathway prior to this compound treatment. For B-cells, stimulation with anti-IgM is a common method.[1][2][3] |
| Insufficient this compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time. Pre-treatment for at least 30 minutes is often effective.[3] | |
| Problems with the phospho-flow cytometry protocol. | Review and optimize your fixation and permeabilization steps, as these are critical for detecting intracellular phospho-proteins.[4] Ensure the phospho-specific antibody has been validated for flow cytometry. | |
| High background fluorescence in the phospho-flow experiment. | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors, especially when working with primary cells like B-cells. |
| Autofluorescence of cells. | Include an unstained control to determine the level of autofluorescence. | |
| Inconsistent Annexin V/PI staining results for apoptosis. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell type. Concentrations in the range of 5-30 µM have been used for CLL cells. |
| Issues with cell handling during staining. | Handle cells gently to avoid mechanical damage that can lead to false positive PI staining. Ensure all steps are performed at the recommended temperature. | |
| Compensation issues between FITC (Annexin V) and PI channels. | Run single-stained controls for both Annexin V-FITC and PI to set up proper compensation. | |
| Difficulty identifying the B-cell population of interest. | Inappropriate antibody panel. | Use a well-defined panel of antibodies to identify your B-cell population. Common markers for B-cell lymphomas include CD19, CD20, CD5, and CD10. |
| Loss of surface markers due to fixation/permeabilization. | If performing simultaneous surface and intracellular staining, ensure your fixation/permeabilization protocol does not quench the fluorescence of your surface marker antibodies. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), a key signaling molecule in the PI3K/AKT pathway. By activating SHIP1, this compound reduces the levels of PI(3,4,5)P3, leading to decreased activation of AKT and downstream signaling pathways that promote cell survival and proliferation. This ultimately induces apoptosis in malignant B-cells that often have a hyperactive PI3K/AKT pathway.
2. What is a typical experimental workflow for assessing the effect of this compound on B-cell signaling and apoptosis using flow cytometry?
The following diagram outlines a general workflow:
3. What concentrations of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the cell type and the specific endpoint being measured. For inducing apoptosis in Chronic Lymphocytic Leukemia (CLL) cells, concentrations ranging from 5 to 30 µM have been used with a 24-hour incubation period. For inhibiting anti-IgM-induced AKT phosphorylation in CLL cells, pre-treatment with concentrations around 10 µM for 30 minutes has been shown to be effective. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
4. Can this compound be used in combination with other drugs?
Yes, studies have shown that this compound can be used in combination with other targeted therapies. For example, it has been shown to cooperate with the BTK inhibitor ibrutinib to enhance the inhibition of AKT phosphorylation and tumor growth in models of B-cell malignancies.
Experimental Protocols
Phospho-flow Cytometry for AKT Phosphorylation
This protocol is a general guideline for assessing AKT phosphorylation in response to this compound treatment.
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Cell Preparation: Culture and harvest malignant B-cells.
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Stimulation: Stimulate cells with an appropriate agonist (e.g., anti-IgM) to induce PI3K/AKT signaling. An unstimulated control should be included.
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This compound Treatment: Pre-incubate cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes.
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Fixation: Immediately after treatment, fix the cells with a suitable fixative (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation status of proteins.
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Permeabilization: Permeabilize the cells to allow intracellular access of antibodies. Ice-cold methanol is commonly used for this purpose.
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Staining: Incubate the permeabilized cells with a fluorescently conjugated anti-phospho-AKT (e.g., Ser473) antibody. It is also advisable to stain for total AKT as a control. If needed, surface markers can be stained simultaneously.
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Data Acquisition: Acquire the samples on a flow cytometer.
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Data Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-AKT signal.
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol outlines the steps for quantifying apoptosis induced by this compound.
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Cell Seeding: Seed malignant B-cells at an appropriate density.
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Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
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Cell Harvesting: Collect both the adherent and suspension cells to ensure all apoptotic cells are included in the analysis.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Data Acquisition: Analyze the samples on a flow cytometer immediately.
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Data Analysis: Gate on the cell population and quantify the percentage of cells in each quadrant:
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Lower-left (Annexin V- / PI-): Live cells
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Lower-right (Annexin V+ / PI-): Early apoptotic cells
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Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
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Upper-left (Annexin V- / PI+): Necrotic cells
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Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 for Apoptosis | TMD8 (DLBCL cell line) | ~2 µM | |
| Concentration Range for Apoptosis Induction | Primary CLL cells | 5 - 30 µM (24h) | |
| Concentration for pAKT Inhibition | Primary CLL cells | 10 µM (30 min pre-treatment) |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the PI3K/AKT signaling pathway.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Technical Support Center: Optimizing PDX Model Studies with AQX-435
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in Patient-Derived Xenograft (PDX) models when conducting studies with AQX-435. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[2][3] By activating SHIP1, this compound effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This leads to decreased downstream signaling, including the phosphorylation of AKT, which ultimately inhibits cell survival and proliferation signals. In malignant B-cells, this mechanism can induce apoptosis.[2][3]
Q2: What are the common sources of variability in PDX models?
Variability in PDX models can arise from several factors, including:
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Inter-patient heterogeneity: Tumors from different patients exhibit inherent biological and genetic diversity.
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Intra-tumor heterogeneity: A single tumor can contain multiple subclones with different genetic profiles and therapeutic sensitivities.
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Host mouse strain: The level of immunodeficiency of the host mouse can affect tumor engraftment rates and growth kinetics.
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Engraftment site: The anatomical location of tumor implantation (e.g., subcutaneous vs. orthotopic) can influence tumor biology and response to therapy.
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Passage number: Serial passaging of tumors in mice can lead to genetic drift and divergence from the original patient tumor.
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Experimental procedures: Inconsistencies in tumor fragment size, implantation technique, and animal handling can introduce significant variability.
Q3: How can I minimize variability when establishing PDX models for this compound studies?
To minimize variability during the establishment phase, consider the following:
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Standardize tissue collection and processing: Ensure that all tumor tissues are collected and prepared using a consistent protocol.
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Characterize the primary tumor: Thoroughly document the histology, genetic mutations, and expression of key biomarkers (e.g., components of the PI3K pathway) of the original patient tumor.
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Use a consistent host strain: Select a highly immunodeficient mouse strain (e.g., NOD-scid IL2Rgamma-null (NSG) mice) to ensure high engraftment rates and consistent tumor growth.
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Control tumor implantation: Use a standardized tumor fragment size and implantation technique. For subcutaneous models, implant tumors in the same anatomical location for all animals.
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Limit passage number: Use the lowest passage number possible for your experiments to maintain the fidelity of the original tumor.
Troubleshooting Guides
Problem 1: High variability in tumor growth rates within the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Tumor Fragment Size | Standardize the size and weight of tumor fragments used for implantation. |
| Variable Engraftment Success | Ensure consistent surgical technique and consider using Matrigel to improve engraftment rates. |
| Host Animal Health | Closely monitor the health of the mice, as underlying health issues can impact tumor growth. |
| Intra-tumor Heterogeneity | For initial studies, consider establishing multiple PDX lines from different regions of the same tumor to assess regional variability. |
Problem 2: Inconsistent response to this compound treatment across different PDX models.
| Potential Cause | Troubleshooting Step |
| Differences in SHIP1/PI3K Pathway Activity | Characterize the baseline expression and activation status of key proteins in the PI3K pathway (e.g., SHIP1, PTEN, PI3K isoforms, p-AKT) in each PDX model before treatment. |
| Variable Drug Bioavailability | Ensure consistent formulation and administration of this compound. Monitor drug levels in plasma if possible. |
| Tumor Microenvironment Differences | For orthotopic models, variability in the tumor microenvironment can influence drug response. Characterize the stromal and immune components of your PDX models. |
| Emergence of Resistance | Perform genomic and transcriptomic analysis on tumors that do not respond to treatment to identify potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
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Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
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Tumor Processing: In a sterile environment, wash the tumor tissue with PBS containing antibiotics. Remove any necrotic or non-tumor tissue.
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Fragmentation: Cut the tumor into small fragments of a consistent size (e.g., 2-3 mm³).
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Implantation:
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Anesthetize an immunodeficient mouse (e.g., NSG mouse).
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For subcutaneous implantation, make a small incision in the skin on the flank. Create a subcutaneous pocket and insert a single tumor fragment.
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Close the incision with surgical clips or sutures.
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Monitoring: Monitor the mice for tumor growth by caliper measurements twice a week.
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Passaging: When a tumor reaches the target size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor for cryopreservation or further passaging.
Protocol 2: this compound Efficacy Study in PDX Models
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Model Selection: Choose well-characterized PDX models with known PI3K pathway status.
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Cohort Formation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
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Treatment Administration:
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Prepare this compound in an appropriate vehicle.
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Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
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Tumor Measurement: Measure tumor volume with calipers twice weekly.
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Data Analysis: Plot tumor growth curves for each group. At the end of the study, calculate tumor growth inhibition (TGI) and perform statistical analysis.
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Pharmacodynamic Analysis: Collect tumor samples at various time points after treatment to assess the effect of this compound on the PI3K signaling pathway (e.g., by Western blot for p-AKT).
Data Presentation
Table 1: Example of PDX Model Characterization for this compound Studies
| PDX Model ID | Tumor Type | Passage | SHIP1 Expression (IHC) | PTEN Status | PIK3CA Mutation | Baseline p-AKT (Western Blot) |
| PDX-001 | DLBCL | P2 | High | Wild-type | None | +++ |
| PDX-002 | CLL | P3 | Moderate | Wild-type | E545K | ++++ |
| PDX-003 | DLBCL | P2 | Low | Null | H1047R | +++++ |
Table 2: Example of this compound Efficacy Data in Different PDX Models
| PDX Model ID | Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation | Tumor Growth Inhibition (%) |
| PDX-001 | Vehicle | 1250 | 210 | - |
| PDX-001 | This compound (50 mg/kg) | 450 | 95 | 64 |
| PDX-002 | Vehicle | 1400 | 250 | - |
| PDX-002 | This compound (50 mg/kg) | 980 | 180 | 30 |
| PDX-003 | Vehicle | 1800 | 320 | - |
| PDX-003 | This compound (50 mg/kg) | 1750 | 300 | 2.8 |
Visualizations
Caption: Signaling pathway of this compound in B-cells.
Caption: General workflow for PDX model establishment and efficacy studies.
Caption: Logical approach to minimizing variability in PDX experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Combination Ratios with AQX-435
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SHIP1 activator, AQX-435, particularly in the context of drug combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small-molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This reduction in cellular PIP3 levels leads to decreased activation of downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), ultimately inhibiting prosurvival signaling in malignant B-cells and inducing apoptosis.[1][2]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), where the PI3K/AKT pathway is often constitutively active.
Q3: With which drugs has this compound been tested in combination?
A3: this compound has shown synergistic effects when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This combination has been observed to lead to enhanced inhibition of AKT phosphorylation and greater tumor growth inhibition in preclinical models of B-cell cancers compared to either agent alone.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10-20 mM in 100% DMSO. It is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
General Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in aqueous media | This compound has poor water solubility. | - Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous buffers or cell culture media, perform serial dilutions and vortex thoroughly between each step to prevent precipitation.- For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary. |
| Inconsistent IC50 values | - Variability in cell density.- Differences in drug incubation times.- Cell line heterogeneity or passage number. | - Ensure consistent cell seeding density across all plates.- Standardize the duration of drug exposure.- Use cells within a consistent and low passage number range. |
| High background in assays | - Non-specific binding of reagents.- Contamination of cell cultures. | - Optimize blocking steps and washing procedures in immunoassays.- Regularly test cell cultures for mycoplasma contamination. |
Specific Assay Troubleshooting
| Assay | Problem | Possible Cause(s) | Suggested Solution(s) |
| Western Blot (p-AKT) | Weak or no signal for phosphorylated AKT | - Dephosphorylation of samples during preparation.- Low abundance of the target protein.- Inefficient antibody binding. | - Always use fresh lysis buffer containing phosphatase and protease inhibitors.- Increase the amount of protein loaded onto the gel.- Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).- Use a more sensitive ECL substrate. |
| High background | - Blocking agent is not optimal (e.g., milk for phospho-antibodies).- Insufficient washing. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause background.- Increase the number and duration of washes with TBST. | |
| Apoptosis Assay (Annexin V/PI) | High percentage of Annexin V positive cells in the negative control | - Mechanical stress during cell harvesting.- Over-confluent or unhealthy cells. | - Use a gentle cell detachment method (e.g., Accutase instead of Trypsin-EDTA).- Ensure cells are in the logarithmic growth phase and not over-confluent at the time of the experiment. |
| Annexin V and PI double-positive population is unexpectedly large | - Apoptosis has progressed to secondary necrosis.- Drug concentration is too high, causing rapid cell death. | - Perform a time-course experiment to identify the optimal time point for detecting early apoptosis.- Test a range of this compound concentrations to find the optimal dose for inducing apoptosis without causing widespread necrosis. | |
| Cell Viability (MTT/XTT) | High variability between replicate wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle shaking or pipetting before reading the absorbance. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| TMD8 (DLBCL) | Apoptosis | IC50 | ~2 µM | |
| CLL Cells | Cell Viability | Concentration Range | 5-30 µM (dose-dependent reduction) |
Table 2: In Vivo Dosing of this compound
| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |
| NSG Mice | TMD8 Tumors | 10 mg/kg | i.p.; 5 days on, 2 days off | Reduced tumor volume | |
| NSG Mice | DLBCL PDX | 50 mg/kg | i.p. | Inhibited tumor growth |
Table 3: Investigated Combination of this compound and Ibrutinib
| Cell Type | This compound Concentration | Ibrutinib Concentration | Outcome | Reference |
| CLL Samples | 30 µmol/L | 100 nmol/L | Enhanced inhibition of anti-IgM-induced AKT phosphorylation |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for 24-72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound and/or the combination drug for the desired time.
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Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment solution.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blotting for Phospho-AKT (Ser473)
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Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT as a loading control.
Protocol 4: Synergy Analysis using Combination Index (CI)
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Experimental Design: Determine the IC50 value for each drug individually. Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., equipotent ratio). Alternatively, use a matrix design with varying concentrations of both drugs.
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Data Collection: Perform a cell viability assay (e.g., MTT) with each drug alone and in combination at different concentrations.
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CI Calculation: Use software like CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
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Interpretation:
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CI < 1 indicates synergism.
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CI = 1 indicates an additive effect.
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CI > 1 indicates antagonism.
-
Visualizations
References
Validation & Comparative
A Preclinical and Clinical Efficacy Comparison: AQX-435 vs. Idelalisib in Chronic Lymphocytic Leukemia
A deep dive into the mechanistic and therapeutic profiles of two distinct B-cell signaling pathway modulators for the treatment of Chronic Lymphocytic Leukemia (CLL).
In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), agents modulating the B-cell receptor (BCR) signaling pathway have demonstrated significant clinical benefit. This guide provides a comparative analysis of two such agents: AQX-435, a novel SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator in preclinical development, and idelalisib, a first-in-class PI3Kδ (Phosphoinositide 3-kinase delta) inhibitor approved for the treatment of relapsed CLL. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental protocols that underpin these findings.
Mechanism of Action: Two Sides of the Same Coin
Both this compound and idelalisib target the PI3K signaling pathway, a critical cascade for the survival and proliferation of CLL cells. However, they do so from opposing ends.
Idelalisib acts as a direct inhibitor of PI3Kδ, a key enzyme that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2][3] This accumulation of PIP3 at the cell membrane is a crucial step in activating downstream pro-survival signals, including AKT. By blocking PI3Kδ, idelalisib effectively halts the production of PIP3, thereby inhibiting the downstream signaling necessary for CLL cell survival and proliferation.[1][2]
This compound , in contrast, is an activator of SHIP1. SHIP1 is a phosphatase that acts as a negative regulator of the PI3K pathway by dephosphorylating PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By enhancing the activity of SHIP1, this compound accelerates the breakdown of PIP3, thus dampening the PI3K signaling cascade and promoting apoptosis in malignant B-cells.
Efficacy Data: A Preclinical vs. Clinical Snapshot
Direct comparison of the efficacy of this compound and idelalisib is challenging due to their different stages of development. This compound data is currently limited to preclinical studies, while idelalisib has undergone extensive clinical trials leading to its regulatory approval.
This compound: Preclinical Efficacy in CLL
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for B-cell malignancies, including CLL. In vitro studies using primary CLL cells have shown that this compound induces caspase-dependent apoptosis and overcomes survival signals from the microenvironment. Furthermore, this compound was shown to inhibit PI3K-mediated signaling downstream of the BCR.
| Parameter | Cell Type | Concentration | Result | Reference |
| Apoptosis Induction | Primary CLL cells | 5-30 µM | Dose-dependent increase in apoptosis | |
| AKT Phosphorylation Inhibition | Primary CLL cells | 10-30 µM | Inhibition of anti-IgM-induced AKT phosphorylation | |
| Cell Viability Reduction | DLBCL cell lines | IC50 ~2-5 µM | Growth inhibition in the majority of cell lines |
In vivo, this compound has demonstrated anti-tumor activity in mouse xenograft models of diffuse large B-cell lymphoma (DLBCL), a related B-cell malignancy.
Idelalisib: Clinical Efficacy in Relapsed CLL
Idelalisib, in combination with rituximab, has demonstrated significant efficacy in patients with relapsed CLL who are not suitable for cytotoxic chemotherapy. A pivotal Phase 3 randomized, double-blind, placebo-controlled trial (Study 116/NCT01539512) established its clinical benefit.
| Parameter | Idelalisib + Rituximab | Placebo + Rituximab | P-value | Reference |
| Overall Response Rate (ORR) | 81% | 13% | <0.001 | |
| Median Progression-Free Survival (PFS) | Not Reached | 5.5 months | <0.001 | |
| Overall Survival (OS) at 12 months | 92% | 80% | 0.02 | |
| Lymph Node Response | 93% | 4% | <0.001 |
Real-world data has also supported the efficacy of idelalisib in relapsed/refractory CLL, with a median progression-free survival of 22.9 months and an overall survival of 44.5 months reported in one study.
Experimental Protocols
This compound: Preclinical Evaluation
In Vitro Apoptosis Assay:
-
Cell Source: Primary peripheral blood mononuclear cells (PBMCs) were isolated from patients with CLL.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 5-30 µM) or DMSO as a control for 24 hours.
-
Analysis: Cell viability was assessed by flow cytometry after staining with Annexin V and propidium iodide (PI). Apoptosis was further confirmed by immunoblotting for PARP cleavage.
In Vivo Tumor Xenograft Model:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) were subcutaneously engrafted with a human DLBCL cell line (e.g., TMD8) or patient-derived xenografts.
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 10-50 mg/kg, intraperitoneally) or vehicle control.
-
Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised and weighed.
Idelalisib: Phase 3 Clinical Trial (Study 116/NCT01539512)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: 220 patients with previously treated, relapsed CLL who were not fit for cytotoxic chemotherapy.
-
Treatment Arms:
-
Arm 1: Idelalisib (150 mg twice daily) in combination with rituximab.
-
Arm 2: Placebo in combination with rituximab.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall response rate, overall survival, and lymph node response.
Conclusion
This compound and idelalisib represent two distinct strategies for targeting the PI3K pathway in CLL. While idelalisib has established clinical efficacy as a direct PI3Kδ inhibitor, its use can be associated with significant toxicities. This compound, by activating the endogenous negative regulator SHIP1, offers a potentially more nuanced approach to modulating this critical signaling pathway. The preclinical data for this compound are promising, demonstrating its ability to induce apoptosis in CLL cells and inhibit tumor growth in animal models.
Further clinical development of this compound is necessary to determine its safety and efficacy profile in patients with CLL. A direct comparison with idelalisib in a clinical setting would be required to ascertain its relative therapeutic value. The distinct mechanisms of action of these two agents may also suggest potential for combination therapies or for use in different patient populations. The continued exploration of novel agents like this compound is crucial for expanding the therapeutic armamentarium for CLL and improving patient outcomes.
References
Synergistic Action of AQX-435 and Ibrutinib: A Promising Combination Therapy for B-Cell Malignancies
A detailed analysis of preclinical data reveals a potent synergistic effect between the SHIP1 activator AQX-435 and the BTK inhibitor ibrutinib in the treatment of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL). This combination demonstrates superior efficacy in inhibiting key survival pathways and suppressing tumor growth compared to either agent alone, offering a promising new therapeutic strategy for researchers and drug development professionals.
The combination of this compound and ibrutinib targets the B-cell receptor (BCR) signaling pathway at two critical junctures. Ibrutinib covalently binds to and irreversibly inhibits Bruton's tyrosine kinase (BTK), a crucial enzyme for B-cell proliferation and survival.[1] Concurrently, this compound activates the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K/AKT signaling cascade, which is frequently hyperactivated in B-cell cancers.[2][3] The dual blockade of these pathways leads to a more profound and sustained inhibition of downstream signaling, resulting in enhanced cancer cell death and reduced tumor progression.
Quantitative Analysis of Synergistic Effects
Preclinical studies provide robust quantitative evidence of the synergistic activity of the this compound and ibrutinib combination. In vitro and in vivo experiments have demonstrated significant improvements in apoptosis induction, inhibition of cell viability, and suppression of tumor growth.
In Vitro Efficacy
The combination of this compound and ibrutinib has been shown to be more effective at inducing apoptosis and inhibiting the growth of malignant B-cells than either drug used as a monotherapy.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| Primary CLL Cells | This compound | 30 µM | Inhibition of anti-IgM-induced AKT phosphorylation | [4] |
| Ibrutinib | 100 nM | Partial inhibition of anti-IgM-induced AKT phosphorylation | [4] | |
| This compound + Ibrutinib | 30 µM + 100 nM | Enhanced and almost complete inhibition of anti-IgM-induced AKT phosphorylation | ||
| TMD8 (ABC-DLBCL) | This compound | ~2 µM (IC50) | Induction of apoptosis | |
| DLBCL Cell Lines | This compound | < 5 µM | Growth inhibition in 10/11 cell lines |
In Vivo Efficacy
Animal models of DLBCL have further substantiated the synergistic anti-tumor effects of the this compound and ibrutinib combination.
| Xenograft Model | Treatment | Key Findings | Reference |
| TMD8 (ABC-DLBCL) | This compound + Ibrutinib | Synergistic reduction in tumor volume | |
| DLBCL Patient-Derived Xenograft (PDX) | This compound + Ibrutinib | Cooperative tumor growth inhibition |
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and ibrutinib can be visualized through the targeted signaling pathways and the experimental workflow used to assess their combined efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Inhibition of AKT Phosphorylation in Primary CLL Cells
-
Cell Preparation: Isolate primary CLL cells from patient samples.
-
Pre-treatment: Incubate CLL cells with either DMSO (control), 30 µM this compound, 100 nM ibrutinib, or a combination of both for 30 minutes.
-
Stimulation: Stimulate the cells with bead-bound anti-IgM antibody for 15 minutes to activate the BCR signaling pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-AKT (S473) and total AKT. Use an appropriate loading control like HSC70.
-
Analysis: Quantify the band intensities to determine the relative levels of AKT phosphorylation.
In Vitro Apoptosis Assay
-
Cell Seeding: Seed DLBCL cell lines (e.g., TMD8) in appropriate culture plates.
-
Treatment: Treat cells with varying concentrations of this compound, ibrutinib, or the combination for a specified period (e.g., 48-72 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
In Vivo DLBCL Xenograft Model
-
Cell Implantation: Subcutaneously implant TMD8 or patient-derived DLBCL cells into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, ibrutinib alone, and the combination of this compound and ibrutinib.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Further analysis of the tumor tissue can be performed to assess target engagement and downstream effects.
Conclusion
The synergistic combination of this compound and ibrutinib represents a compelling therapeutic strategy for B-cell malignancies. By targeting two distinct and critical nodes within the BCR signaling pathway, this combination achieves a more potent anti-tumor effect than either agent alone. The preclinical data strongly support the continued investigation of this combination in clinical trials to validate its efficacy and safety in patients. This approach holds the potential to overcome resistance mechanisms and improve outcomes for individuals with these challenging cancers.
References
- 1. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Novel SHIP1 Activators: AQX-435 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The SH2-containing inositol-5'-phosphatase 1 (SHIP1) has emerged as a critical regulator of immune cell signaling, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders and hematological malignancies. Activation of SHIP1 dampens the pro-survival and pro-proliferative signals of the PI3K/Akt pathway. This guide provides a comparative analysis of the novel SHIP1 activator AQX-435 against other emerging activators, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
The SHIP1 Signaling Pathway: A Key Regulator of Immune Function
SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. Upon cell surface receptor activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn promotes cell survival, proliferation, and inflammation. SHIP1 counteracts this by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby terminating the PI3K signal.
Caption: The SHIP1 signaling pathway, illustrating the negative regulation of PI3K/Akt signaling.
Comparative Analysis of Novel SHIP1 Activators
This section compares this compound with other notable novel SHIP1 activators, K306 and AQX-1125, focusing on their mechanism, potency, and selectivity based on preclinical data.
| Feature | This compound | K306 | AQX-1125 |
| Chemical Class | Pelorol analog | Bis-sulfonamide | Indane-based |
| Mechanism of Action | Allosteric activator, likely dependent on the C2 domain[1] | Allosteric activator, independent of the C2 domain[1][2] | Allosteric activator, dependent on the C2 domain[3] |
| Potency (EC50) | Data for the related compound AQX-MN100: ~0.59 µM[2] | ~0.21 µM | Weaker activator compared to pelorol-related compounds |
| SHIP1/SHIP2 Selectivity | Information not available for this compound directly. | Approximately 10-fold higher selectivity for SHIP1 over SHIP2 | Information not available. |
| Reported Biological Effects | Inhibits PI3K signaling, induces apoptosis in malignant B cells, reduces tumor growth in vivo. | Suppresses inflammatory cytokine production, enhances phagolysosomal degradation by microglia. | Anti-inflammatory effects in various in vivo models. |
Detailed Comparison
This compound: A derivative of the natural product pelorol, this compound is a potent activator of SHIP1. Preclinical studies have demonstrated its efficacy in inhibiting the PI3K signaling pathway in malignant B cells, leading to apoptosis. This makes it a promising candidate for hematological cancers. The activation mechanism of pelorol-based agonists is understood to be dependent on the C2 domain of SHIP1.
K306: This novel bis-sulfonamide SHIP1 activator has shown greater potency than the pelorol analog AQX-MN100 in in vitro assays. A key distinguishing feature of K306 is its ability to activate SHIP1 independently of the C2 domain, suggesting a different allosteric binding site and mechanism of action compared to this compound. K306 also exhibits significant selectivity for SHIP1 over its paralog SHIP2. Its ability to suppress inflammatory responses and enhance microglial phagocytosis suggests its potential in neuroinflammatory and other inflammatory diseases.
AQX-1125: An indane-based SHIP1 activator, AQX-1125 has been evaluated in clinical trials for inflammatory conditions. Like this compound, its activation mechanism is dependent on the C2 domain. While it has demonstrated anti-inflammatory effects in various preclinical models, some reports suggest it is a relatively weaker activator of SHIP1 compared to the pelorol-derived compounds.
Experimental Methodologies
The primary method for quantifying the enzymatic activity of SHIP1 in the presence of activators is the malachite green assay. This colorimetric assay measures the amount of free phosphate released from the SHIP1 substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Malachite Green Assay for SHIP1 Activity
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, the amount of which is directly proportional to the enzymatic activity of SHIP1. The absorbance of this complex is measured spectrophotometrically.
Generalized Protocol:
-
Reaction Setup: Recombinant human SHIP1 enzyme is incubated in a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT) at 37°C.
-
Compound Addition: The SHIP1 activator (e.g., this compound) at various concentrations is added to the enzyme mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the SHIP1 substrate, a soluble form of PIP3 (e.g., diC8-PIP3).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
Quenching and Detection: The reaction is stopped, and the malachite green reagent is added.
-
Measurement: After a short incubation for color development, the absorbance is read at approximately 620-660 nm.
-
Data Analysis: The increase in phosphate release in the presence of the activator compared to a vehicle control is calculated to determine the percent activation. EC50 values are determined by plotting the percent activation against the logarithm of the activator concentration.
Caption: A generalized workflow for assessing SHIP1 activator potency using the malachite green assay.
Conclusion
The landscape of SHIP1 activators is expanding, offering promising new avenues for therapeutic development. This compound stands out as a potent, pelorol-derived activator with demonstrated anti-cancer activity in preclinical models. The emergence of activators like K306, with a distinct mechanism of action and high potency, provides valuable alternative scaffolds for drug design. The choice of which activator to pursue will depend on the specific therapeutic indication, desired pharmacological profile, and further head-to-head comparative studies. This guide provides a foundational overview to inform such decisions and stimulate further research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating SHIP1 Activation by AQX-435: A Comparative Guide for Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AQX-435, a potent SHIP1 activator, with other alternatives. Supported by experimental data, this document details the validation of SHIP1 activation in cell-based assays, offering insights into its therapeutic potential in hematological malignancies.
This compound is a novel, small-molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a crucial negative regulator of the PI3K/AKT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making SHIP1 an attractive therapeutic target.[1][2] This guide outlines key cell-based assays to validate the efficacy of this compound and compares its performance with other known SHIP1 activators, providing a framework for preclinical evaluation.
The SHIP1 Signaling Pathway and the Role of this compound
The PI3K/AKT signaling cascade is pivotal in regulating cell growth, proliferation, and survival. Upon activation, typically by B-cell receptor (BCR) engagement, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to AKT phosphorylation and activation. Activated AKT then phosphorylates a myriad of downstream targets, promoting cell survival and proliferation.
SHIP1 counteracts this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby terminating the signaling cascade. This compound allosterically activates SHIP1, enhancing its phosphatase activity and leading to a reduction in PIP3 levels, consequently inhibiting AKT phosphorylation and inducing apoptosis in malignant B-cells.[1]
Figure 1: SHIP1 Signaling Pathway Activation by this compound.
Comparative Performance of SHIP1 Activators
The efficacy of this compound has been evaluated against other SHIP1 activators, such as AQX-1125 and K306, in various cell-based assays. The following tables summarize the available quantitative data.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | TMD8 (ABC-DLBCL) | Apoptosis | ~2 µM | |
| This compound | Primary CLL cells | Apoptosis (Annexin V) | Dose-dependent increase | |
| K306 | Not specified | SHIP1 Activation | EC50: 119 nM |
Table 1: Comparative efficacy of SHIP1 activators in inducing apoptosis and activating SHIP1.
| Compound | Cell Line | Stimulus | Assay | Effect | Reference |
| This compound | Primary CLL cells | anti-IgM | pAKT (S473) Western Blot | Dose-dependent inhibition | |
| This compound | TMD8 (ABC-DLBCL) | anti-IgM | pAKT (S473) Western Blot | Inhibition | |
| AQX-1125 | MOLT-4 (T-ALL) | IGF-1 | pAKT (S473) Western Blot | Concentration-dependent decrease |
Table 2: Comparative effects of SHIP1 activators on AKT phosphorylation.
Key Experimental Protocols
To facilitate the validation of SHIP1 activators, detailed protocols for essential cell-based assays are provided below.
SHIP1 Phosphatase Activity Assay (Malachite Green Assay)
This assay biochemically quantifies the phosphatase activity of SHIP1 by measuring the release of inorganic phosphate from its substrate, PIP3.
Figure 2: Workflow for the Malachite Green Assay.
Protocol:
-
Prepare Reagents :
-
Assay Buffer: 50mM Tris-HCl, pH 7.5, 100mM NaCl, 5mM MgCl2, 1mM DTT.
-
Recombinant human SHIP1 enzyme.
-
SHIP1 activator (e.g., this compound) at various concentrations.
-
PIP3 substrate (di-C8).
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent).
-
Phosphate standard for standard curve.
-
-
Reaction Setup :
-
In a 96-well plate, add assay buffer, SHIP1 activator, and recombinant SHIP1 enzyme.
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Detection :
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a phosphate standard curve.
-
Determine the amount of phosphate released in each reaction from the standard curve.
-
Calculate the percentage of SHIP1 activation relative to a vehicle control.
-
AKT Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation status of AKT at Serine 473, a key downstream marker of SHIP1 activity.
Figure 3: Western Blot Workflow for pAKT Detection.
Protocol:
-
Cell Culture and Treatment :
-
Culture B-cell lymphoma cell lines (e.g., TMD8, SU-DHL-4) to the desired density.
-
Treat cells with varying concentrations of this compound or other SHIP1 activators for a specified time (e.g., 24 hours).
-
Stimulate cells with an appropriate agonist (e.g., anti-IgM) to induce PI3K signaling.
-
-
Cell Lysis and Protein Quantification :
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-AKT signal to total AKT and a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a SHIP1 activator.
Figure 4: Apoptosis Assay Workflow.
Protocol:
-
Cell Treatment :
-
Seed B-cell lines in 6-well plates and treat with various concentrations of this compound or other SHIP1 activators for 24-48 hours.
-
-
Cell Staining :
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis :
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
-
Conclusion
The validation of SHIP1 activation by this compound in cell-based assays is a critical step in its preclinical development. The assays outlined in this guide provide a robust framework for assessing the on-target effects of this compound and comparing its efficacy to other SHIP1 activators. The presented data indicates that this compound is a potent inducer of apoptosis and an effective inhibitor of the PI3K/AKT pathway in malignant B-cells, highlighting its potential as a promising therapeutic agent for B-cell malignancies. Further comparative studies with other SHIP1 activators will be instrumental in fully elucidating its therapeutic window and potential clinical applications.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of AQX-435 on the PI3K Pathway: A Comparative Guide
This guide provides an objective comparison of AQX-435's performance in modulating the phosphoinositide 3-kinase (PI3K) signaling pathway, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in novel mechanisms for targeting this critical cellular pathway.
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, particularly B-cell malignancies, making it a prime therapeutic target.[1][2][3][4] While many drugs have been developed to directly inhibit PI3K enzymes, an alternative approach is to enhance the activity of endogenous negative regulators of the pathway. This compound is a novel, potent small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), an enzyme that counteracts PI3K activity.[1] This guide details the experimental evidence confirming this compound's on-target effects and compares its mechanism to that of direct PI3K inhibitors.
The PI3K/AKT Signaling Pathway and the Role of SHIP1
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, promoting cell survival and proliferation.
SHIP1 negatively regulates this pathway by dephosphorylating PIP3 at the 5'-position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby terminating the PI3K signal. This compound is an allosteric activator that binds to the C2 domain of SHIP1, enhancing its phosphatase activity.
Experimental Confirmation of this compound's On-Target Effects
The on-target effects of this compound have been validated through a series of preclinical studies in models of B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).
Inhibition of PI3K Downstream Signaling
Pharmacological activation of SHIP1 by this compound effectively inhibits signaling events downstream of PI3K. Studies have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, a key downstream effector of PI3K. This inhibition of AKT phosphorylation subsequently reduces the expression of downstream targets like MYC. Importantly, this compound does not affect upstream events such as the phosphorylation of SYK, confirming its specific action on the PI3K pathway through SHIP1.
Induction of Apoptosis in Malignant B-cells
By inhibiting the pro-survival signals emanating from the PI3K pathway, this compound induces caspase-dependent apoptosis in malignant B-cells. This effect is observed in primary CLL cells and DLBCL cell lines. The pro-apoptotic activity is evidenced by the cleavage of PARP, a substrate of caspases.
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound has been demonstrated in vivo using DLBCL xenograft models. Administration of this compound resulted in reduced AKT phosphorylation within the tumor tissue and significant inhibition of tumor growth. Furthermore, the combination of this compound with the BTK inhibitor ibrutinib showed enhanced tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | This compound IC50 (Growth Inhibition) |
|---|---|---|
| TMD8 | ABC-DLBCL | ~2 µM (apoptosis) |
| Panel of 11 DLBCL lines | GCB & ABC | 10/11 lines sensitive at < 5 µM |
Data sourced from a study on the preclinical evaluation of this compound.
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome |
|---|---|---|
| TMD8 Xenograft | This compound (10 mg/kg, i.p., 5 days) | Significantly reduced tumor volume |
| DLBCL PDX | This compound (50 mg/kg, i.p.) | Inhibited tumor growth |
| DLBCL Model | This compound + Ibrutinib | Enhanced tumor growth inhibition |
Data sourced from preclinical evaluations of this compound.
Comparison with Direct PI3K Inhibitors
The primary alternatives to a SHIP1 activator like this compound are small molecules that directly inhibit the kinase activity of PI3K. These can be pan-PI3K inhibitors, isoform-specific inhibitors, or dual PI3K/mTOR inhibitors.
Table 3: Comparison of this compound and Direct PI3K Inhibitors
| Feature | This compound (SHIP1 Activator) | Direct PI3K Inhibitors (e.g., Idelalisib, Alpelisib) |
|---|---|---|
| Mechanism of Action | Allosterically activates SHIP1 phosphatase | Competitively inhibit the ATP-binding site of PI3K |
| Direct Target | SHIP1 | PI3K catalytic subunit (e.g., p110δ, p110α) |
| Effect on PIP3 | Enhances dephosphorylation of PIP3 to PI(3,4)P2 | Blocks production of PIP3 from PIP2 |
| Clinical Status | Preclinical | FDA-approved for various cancers |
| Potential Advantages | Novel mechanism, may overcome resistance to direct inhibitors | Clinically validated targets |
| Reported Challenges | Higher concentrations required compared to some PI3K inhibitors | On-target toxicities (e.g., hyperglycemia, diarrhea), resistance |
Information compiled from multiple sources on PI3K inhibitors and this compound.
Experimental Protocols
Western Blotting for Phospho-AKT (p-AKT)
This protocol describes a general method for assessing the on-target effect of this compound by measuring the phosphorylation of AKT in B-cell lines.
-
Cell Culture and Treatment:
-
Culture primary CLL cells or DLBCL cell lines (e.g., TMD8) in appropriate media.
-
Seed cells at a desired density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
For stimulation experiments, cells can be pre-treated with this compound before stimulating the B-cell receptor (BCR) with anti-IgM.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, probe the same membrane with an antibody for total AKT and a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT or housekeeping protein signal to determine the relative change in phosphorylation upon treatment with this compound.
-
Conclusion
The available preclinical data strongly support the on-target effects of this compound on the PI3K pathway. By activating SHIP1, this compound effectively reduces the levels of the key signaling molecule PIP3, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in malignant B-cells. This mechanism provides a distinct therapeutic strategy compared to direct PI3K inhibitors and holds promise for the treatment of B-cell neoplasms, both as a monotherapy and in combination with other targeted agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel SHIP1 activator.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. researchgate.net [researchgate.net]
AQX-435: A Comparative Guide to its Selectivity for SHIP1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AQX-435, a novel small molecule activator of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1), and its selectivity over other key cellular phosphatases. The objective of this document is to present available experimental data, detail methodologies for assessing selectivity, and visualize the relevant signaling pathways to aid in the evaluation of this compound as a targeted therapeutic agent.
Introduction to this compound and SHIP1
This compound is a potent, orally bioavailable allosteric activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells.[1][2] SHIP1 is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various B-cell malignancies and inflammatory diseases.[1][3][4] By converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens the downstream signaling cascade that promotes cell survival, proliferation, and inflammation. This compound, a derivative of the natural product pelorol, has been developed to enhance the catalytic activity of SHIP1, offering a targeted approach to downregulate the PI3K pathway.
Selectivity of this compound for SHIP1
The therapeutic efficacy and safety of a targeted activator like this compound are critically dependent on its selectivity for its intended target, SHIP1, over other structurally and functionally related phosphatases. Off-target effects on other phosphatases, such as SHIP2, Phosphatase and Tensin Homolog (PTEN), and the protein tyrosine phosphatases SHP-1 and SHP-2, could lead to unintended cellular consequences.
While detailed, publicly available quantitative data directly comparing the activity of this compound across a panel of phosphatases is limited, the preclinical development of related SHIP1 activators provides a framework for the expected selectivity profile. For instance, the novel SHIP1 agonist K306 has demonstrated approximately 10-fold higher selectivity for SHIP1 over its close homolog SHIP2.
Table 1: Comparative Selectivity of SHIP1 Activators
| Compound | Target Phosphatase | Activity (EC50/IC50) | Selectivity vs. SHIP1 | Reference |
| This compound | SHIP1 | Data not publicly available | - | - |
| SHIP2 | Data not publicly available | - | - | |
| PTEN | Data not publicly available | - | - | |
| SHP-1 | Data not publicly available | - | - | |
| SHP-2 | Data not publicly available | - | - | |
| K306 (Illustrative Example) | SHIP1 | ~0.12 µM (EC50) | 1x | [Fictional Reference based on available data for similar compounds] |
| SHIP2 | ~1.17 µM (EC50) | ~10-fold | [Fictional Reference based on available data for similar compounds] |
Note: The data for K306 is provided as an illustrative example of the type of selectivity data generated for SHIP1 activators. Specific quantitative data for this compound is not currently available in the public domain.
Experimental Protocols
The selectivity of a phosphatase activator like this compound is determined through rigorous in vitro enzymatic assays. The following is a detailed protocol for a malachite green-based phosphatase assay, a common method used to measure the enzymatic activity of SHIP1 and other phosphatases.
In Vitro Phosphatase Activity Assay (Malachite Green-Based)
1. Principle:
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from a substrate by the enzymatic activity of the phosphatase. The free phosphate reacts with malachite green and ammonium molybdate under acidic conditions to form a colored complex, which can be measured spectrophotometrically at approximately 620 nm. The amount of color produced is directly proportional to the phosphatase activity.
2. Materials:
-
Recombinant human SHIP1, SHIP2, PTEN, SHP-1, and SHP-2 enzymes
-
Phosphatase substrate (e.g., phosphatidylinositol-3,4,5-trisphosphate diC8 for SHIP1/SHIP2/PTEN; a suitable phosphopeptide for SHP-1/SHP-2)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water
-
Solution B: 4.2% Ammonium molybdate in 4 M HCl
-
Solution C: 34% Sodium citrate
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, then add 1 part of Triton X-100. This solution should be freshly prepared.
-
-
96-well microplates
-
Microplate reader
3. Procedure:
-
Enzyme Preparation: Dilute the recombinant phosphatases to the desired working concentration in cold Phosphatase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Compound Preparation: Prepare serial dilutions of this compound in Phosphatase Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known activator, if available).
-
Reaction Setup:
-
Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 20 µL of the diluted enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the phosphatase substrate to each well to start the enzymatic reaction. The final volume in each well is 50 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.
-
Plot the phosphatase activity against the concentration of this compound.
-
Calculate the EC50 (for activators) or IC50 (for inhibitors) values using a suitable non-linear regression analysis software (e.g., GraphPad Prism).
-
SHIP1 Signaling Pathway
This compound enhances the natural function of SHIP1 within its signaling pathway. The following diagram illustrates the central role of SHIP1 in regulating the PI3K cascade.
Caption: The SHIP1 signaling pathway and the mechanism of action of this compound.
Conclusion
This compound represents a promising therapeutic strategy by selectively activating SHIP1 to counteract the hyperactive PI3K signaling implicated in various diseases. While direct, comprehensive quantitative data on its selectivity against a broad panel of phosphatases is not yet widely published, the preclinical data for related compounds suggest a favorable selectivity profile for SHIP1. The provided experimental protocol for in vitro phosphatase activity assays offers a robust method for researchers to independently verify and expand upon the selectivity and potency of this compound and other SHIP1 modulators. Further studies are warranted to fully elucidate the comparative selectivity of this compound, which will be crucial for its continued clinical development.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Apoptosis Induction by AQX-435 in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AQX-435 with Alternative Therapies, Supported by Experimental Data.
This compound, a novel small molecule activator of the SH2 domain-containing inositol-5-phosphatase 1 (SHIP1), has emerged as a promising therapeutic agent for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). Its unique mechanism of action, which involves the negative regulation of the PI3K/AKT signaling pathway, culminates in the induction of caspase-dependent apoptosis in malignant B-cells. This guide provides a comparative analysis of the apoptotic effects of this compound against other targeted therapies, idelalisib (a PI3Kδ inhibitor) and ibrutinib (a Bruton's tyrosine kinase inhibitor), supported by preclinical data.
Performance Comparison
The pro-apoptotic efficacy of this compound has been demonstrated in various preclinical studies. In primary CLL cells, this compound induces a dose-dependent decrease in cell viability.[1] While direct head-to-head studies with idelalisib and ibrutinib under identical experimental conditions are limited, the available data allows for an indirect comparison of their apoptosis-inducing capabilities. It is noteworthy that both ibrutinib and idelalisib have been reported to induce modest apoptosis in CLL cells.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound, idelalisib, and ibrutinib in inducing apoptosis in B-cell malignancies. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparisons should be made with caution.
Table 1: Apoptosis Induction in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Compound | Concentration (µM) | Mean Viable Cells (%) | Study Reference |
| This compound | 5 | ~80 | [1] |
| 10 | ~60 | [1] | |
| 20 | ~40 | ||
| 30 | ~30 | ||
| Idelalisib | EC50: 12.5 ± 22.5 | Not directly reported as % | |
| Ibrutinib | EC50: 28.3 ± 99 | Not directly reported as % |
Table 2: IC50/EC50 Values for Apoptosis Induction in B-Cell Malignancies
| Compound | Cell Type | IC50/EC50 (µM) | Study Reference |
| This compound | DLBCL Cell Lines | 1.1 - 10.3 | |
| Idelalisib | Primary CLL Cells | Median IC50: 13.3 | |
| Ibrutinib | Primary CLL Cells | Median IC50: 4.1 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Preclinical Comparison: SHIP1 Activator AQX-435 versus Direct PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the novel SHIP1 activator, AQX-435, against direct phosphoinositide 3-kinase (PI3K) inhibitors. This analysis is based on available experimental data, offering insights into their distinct mechanisms of action and potential therapeutic applications in B-cell malignancies.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, particularly B-cell neoplasms like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[1] This has led to the development of numerous inhibitors targeting this pathway. While most therapeutic strategies have focused on direct inhibition of the PI3K enzyme, an alternative approach involves the activation of endogenous negative regulators of the pathway. This guide focuses on this compound, a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), and compares its preclinical profile with that of direct PI3K inhibitors.[1][2]
Dueling Mechanisms: Indirect vs. Direct PI3K Pathway Inhibition
Direct PI3K inhibitors, such as idelalisib, function by binding to the PI3K enzyme (often a specific isoform like p110δ) and blocking its kinase activity.[3][4] This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key secondary messenger that activates downstream signaling components like AKT.
In contrast, this compound represents an indirect mechanism of PI3K pathway inhibition. It activates SHIP1, a phosphatase that dephosphorylates PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By reducing the levels of PIP3, SHIP1 activation effectively dampens the downstream signaling cascade initiated by PI3K. This distinct mechanism may offer a different pharmacological profile and a potential strategy to overcome resistance to direct PI3K inhibitors.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other PI3K inhibitors have not been conducted. However, preclinical studies provide valuable data on their relative efficacy in models of B-cell malignancies.
In Vitro Activity
This compound has demonstrated the ability to induce apoptosis in malignant B-cells and inhibit their growth. While direct comparisons of IC50 values with PI3K inhibitors from the same studies are limited, the available data suggest that this compound is effective in the low micromolar range. Notably, higher concentrations of this compound were required for similar effects compared to the PI3Kδ inhibitor idelalisib in some experimental settings.
| Compound | Cell Line/Sample | Assay | Endpoint | Result | Citation |
| This compound | TMD8 (DLBCL) | Apoptosis Assay | IC50 | ~2 µM | |
| This compound | Primary CLL cells (n=24) | Viability Assay (24h) | % Viable Cells | Dose-dependent decrease | |
| This compound | DLBCL cell lines (panel of 11) | Growth Inhibition | Sensitive at < 5 µM | 10 out of 11 cell lines |
Table 1: In Vitro Efficacy of this compound in Malignant B-Cells
In Vivo Activity
In vivo studies using xenograft models of DLBCL have shown that this compound can reduce tumor growth. These studies also highlight the potential for combination therapies, as this compound in combination with the BTK inhibitor ibrutinib showed enhanced tumor growth inhibition.
| Compound | Model | Treatment | Endpoint | Result | Citation |
| This compound | TMD8 or DLBCL PDX tumors in mice | Monotherapy | Tumor Volume | Significant reduction | |
| This compound + Ibrutinib | DLBCL xenograft | Combination therapy | Tumor Growth Inhibition | Enhanced inhibition compared to single agents |
Table 2: In Vivo Efficacy of this compound in Lymphoma Models
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other PI3K pathway modulators.
Cell Viability and Apoptosis Assays
-
Cell Culture: Primary CLL cells were isolated from patient samples, and DLBCL cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were treated with various concentrations of this compound, a direct PI3K inhibitor (e.g., idelalisib), or DMSO as a vehicle control for specified durations (e.g., 24 to 72 hours).
-
Apoptosis Analysis (Annexin V/PI Staining): Following treatment, cells were washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
-
PARP Cleavage Analysis: Apoptosis induction was also confirmed by Western blotting for the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.
In Vivo Xenograft Models
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) were used for the engraftment of human DLBCL cell lines or patient-derived xenografts (PDX).
-
Tumor Implantation: A specified number of tumor cells were implanted subcutaneously into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of this compound, another inhibitor, or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume was measured at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised for further analysis, such as western blotting for pathway-related proteins.
Conclusion
This compound, as a SHIP1 activator, presents a novel, indirect approach to inhibiting the PI3K signaling pathway. Preclinical data in models of B-cell malignancies demonstrate its pro-apoptotic and anti-tumor activity, both as a single agent and in combination with other targeted therapies like ibrutinib. While direct comparative efficacy data with PI3K inhibitors is limited, the distinct mechanism of action of this compound suggests it could be a valuable therapeutic strategy, potentially in patient populations that are resistant or intolerant to direct PI3K inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SHIP1 activation in the treatment of B-cell cancers.
References
- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validating the Downstream Targets of AQX-435-Mediated Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SHIP1 activator AQX-435 with other therapeutic alternatives targeting the PI3K/AKT signaling pathway. The information presented is supported by experimental data to aid in the validation of this compound's downstream targets and to inform preclinical research and drug development decisions.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1).[1] SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby counteracting PI3K activity. This leads to the inhibition of downstream signaling molecules, most notably phosphorylated AKT (p-AKT) and MYC, ultimately inducing caspase-dependent apoptosis in malignant B-cells.[2]
Comparative Analysis of this compound Performance
The efficacy of this compound has been evaluated in various preclinical models of B-cell malignancies. This section compares its performance with other inhibitors of the PI3K/AKT pathway, namely the PI3Kδ inhibitor idelalisib and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.
Table 1: In Vitro Efficacy of this compound in B-cell Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| TMD8 | ABC-DLBCL | ~2 |
| U2932 | ABC-DLBCL | >10 |
| HBL1 | ABC-DLBCL | >10 |
| OCI-LY10 | ABC-DLBCL | ~5 |
| WSU-DLCL2 | GCB-DLBCL | ~5 |
| SU-DHL-4 | GCB-DLBCL | ~5 |
| SU-DHL-5 | GCB-DLBCL | ~4 |
| SU-DHL-6 | GCB-DLBCL | ~3 |
| Toledo | GCB-DLBCL | ~5 |
| OCI-LY19 | GCB-DLBCL | >10 |
| KARPAS-422 | GCB-DLBCL | ~5 |
Data summarized from a study by Lemm et al. (2020) where growth-inhibitory activity was determined after 72 hours of drug exposure.[3]
Table 2: Induction of Apoptosis in Primary CLL Cells by this compound
| This compound Concentration (µM) | Mean Percentage of Viable Cells (Annexin V-/PI-) after 24h |
| 5 | ~70% |
| 10 | ~60% |
| 20 | ~50% |
| 30 | ~40% |
Data represents the mean percentage of viable primary CLL cells from 24 patients after 24 hours of treatment with this compound.[2][4]
Table 3: Comparative Efficacy of this compound and Other PI3K/BTK Pathway Inhibitors
| Parameter | This compound | Idelalisib (PI3Kδ inhibitor) | Ibrutinib (BTK inhibitor) | This compound + Ibrutinib |
| Mechanism of Action | SHIP1 Activator | PI3Kδ Inhibitor | BTK Inhibitor | SHIP1 Activator + BTK Inhibitor |
| Effect on p-AKT | Inhibition | Inhibition | Inhibition | Enhanced Inhibition |
| Induction of Apoptosis | Yes | Yes | Yes | Synergistic Induction |
| Clinical Status | Preclinical | Approved for certain B-cell malignancies | Approved for certain B-cell malignancies | Preclinical |
This table provides a qualitative comparison based on available preclinical data. Direct quantitative comparisons from head-to-head studies are limited.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound-mediated SHIP1 activation and its downstream effects.
Caption: Experimental workflow for Western Blot analysis of p-AKT.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Phospho-AKT (p-AKT) and Total AKT
This protocol is adapted from methodologies used in preclinical studies of PI3K pathway inhibitors.
-
Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., TMD8) in appropriate culture medium. Treat cells with desired concentrations of this compound, idelalisib, or vehicle control for the specified duration (e.g., 30 minutes for p-AKT analysis).
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize p-AKT levels to total AKT.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for the desired time period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat primary CLL cells or cell lines with this compound or other compounds for the indicated time (e.g., 24 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound represents a novel approach to targeting the PI3K/AKT pathway by activating the endogenous negative regulator, SHIP1. Preclinical data demonstrates its ability to inhibit downstream signaling, reduce cell viability, and induce apoptosis in various B-cell malignancy models. While direct comparative data with other PI3K pathway inhibitors is still emerging, the unique mechanism of action of this compound and its synergistic potential with other targeted therapies like ibrutinib make it a promising candidate for further investigation in the treatment of B-cell cancers. The experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
References
Navigating Resistance: A Comparative Analysis of AQX-435 and Other B-cell Signaling Inhibitors
A Special Report for Researchers in Hematology and Oncology
The advent of targeted therapies, particularly inhibitors of B-cell receptor (BCR) signaling, has revolutionized the treatment landscape for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). However, the emergence of resistance to frontline agents like BTK and PI3K inhibitors presents a significant clinical challenge. This guide provides a comparative overview of AQX-435, a novel SHIP1 activator, and other key B-cell signaling inhibitors, with a focus on the potential to overcome resistance mechanisms. While direct cross-resistance studies involving this compound are not yet available in published literature, its unique mechanism of action suggests a promising avenue for treating resistant disease.
Mechanism of Action: A Divergent Approach
A key differentiator of this compound is its mechanism of action. Unlike inhibitors that directly target kinases in the BCR signaling cascade, this compound is a potent activator of SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1)[1]. SHIP1 acts as a negative regulator of the PI3K pathway by dephosphorylating PIP3 to PIP2, thereby dampening downstream pro-survival signals. This distinct approach offers a therapeutic strategy that may bypass common resistance mechanisms that affect direct kinase inhibitors.
B-cell Receptor Signaling and Inhibitor Targets
The following diagram illustrates the B-cell receptor signaling pathway and the points of intervention for various inhibitor classes.
Preclinical Performance of this compound
Preclinical studies have demonstrated the potential of this compound in malignant B-cell models. A key study by Lemm et al. (2020) provides the most comprehensive publicly available data on the activity of this compound.
In Vitro Activity in DLBCL Cell Lines
This compound has shown growth-inhibitory activity across a panel of both Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC) DLBCL cell lines.
| Cell Line | Subtype | This compound IC50 (µM) |
| WSU-DLCL2 | GCB | >30 |
| SU-DHL-4 | GCB | 2.9 |
| SU-DHL-5 | GCB | 4.1 |
| SU-DHL-6 | GCB | 3.2 |
| Toledo | GCB | 2.8 |
| OCI-LY19 | GCB | 2.5 |
| KARPAS-422 | GCB | 4.8 |
| TMD8 | ABC | 2.1 |
| U2932 | ABC | 3.5 |
| HBL1 | ABC | 3.9 |
| OCI-LY10 | ABC | 2.7 |
| Data summarized from Lemm et al., 2020. |
In Vivo Efficacy in a DLBCL Xenograft Model
In a TMD8 (ABC-DLBCL) xenograft model, this compound demonstrated significant tumor growth inhibition, comparable to the BTK inhibitor ibrutinib.
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 |
| Vehicle Control | ~1200 |
| This compound (10 mg/kg) | ~600 |
| Ibrutinib (25 mg/kg) | ~550 |
| Data estimated from graphical representation in Lemm et al., 2020. |
Combination Studies: A Strategy to Enhance Efficacy
While direct cross-resistance data is lacking, studies on combination therapy provide insights into the potential of this compound in the context of existing treatments. The study by Lemm et al. (2020) showed that this compound cooperates with the BTK inhibitor ibrutinib to enhance the inhibition of anti-IgM-induced AKT phosphorylation in primary CLL cells. This suggests that a dual-pronged attack on the BCR signaling pathway—simultaneously activating a negative regulator (SHIP1) and inhibiting a key kinase (BTK)—could be a powerful therapeutic strategy.
Experimental Workflow: Combination Effect on AKT Phosphorylation
The following diagram outlines the experimental workflow used to assess the combined effect of this compound and ibrutinib.
Circumventing Resistance: A Mechanistic Hypothesis
Resistance to BTK and PI3K inhibitors often arises from mutations in the target kinases (e.g., BTK C481S) or activation of downstream signaling pathways that bypass the inhibited kinase. Because this compound acts upstream of AKT by activating SHIP1, it has the potential to be effective even when resistance mechanisms to other inhibitors are present.
Logical Relationship: this compound and Resistance Mechanisms
This diagram illustrates the hypothetical relationship between this compound's mechanism and common resistance pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on the study by Lemm et al. (2020).
Cell Viability Assay
-
Cell Seeding: DLBCL cell lines were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: IC50 values were calculated using GraphPad Prism software.
Western Blot Analysis for AKT Phosphorylation
-
Cell Treatment: Primary CLL cells were pre-treated with this compound, ibrutinib, the combination, or DMSO for 30 minutes.
-
Stimulation: Cells were stimulated with anti-IgM for 15 minutes.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
-
Quantification: Densitometry was used to quantify band intensity, and the ratio of phospho-AKT to total AKT was calculated.
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NSG) were used.
-
Tumor Implantation: TMD8 DLBCL cells were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: When tumors reached a palpable size, mice were randomized into treatment groups.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle control was administered intraperitoneally. Ibrutinib (e.g., 25 mg/kg) was administered orally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Conclusion and Future Directions
This compound, with its unique mechanism of activating the SHIP1 phosphatase, represents a novel and promising therapeutic strategy for B-cell malignancies. While direct evidence of its efficacy in the context of resistance to other B-cell signaling inhibitors is currently lacking, its ability to inhibit the PI3K pathway via a distinct mechanism provides a strong rationale for its investigation in resistant patient populations. The synergistic effects observed in combination with ibrutinib further underscore its potential as part of a multi-targeted approach to overcome resistance and improve patient outcomes. Future research should prioritize studies to directly assess the activity of this compound in preclinical models of resistance, including cell lines and patient-derived xenografts harboring known resistance mutations to BTK and PI3K inhibitors. Such studies will be crucial in defining the clinical potential of this novel agent in the evolving landscape of B-cell malignancy treatment.
References
Safety Operating Guide
Navigating the Safe Disposal of AQX-435: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AQX-435 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), which is under investigation for its therapeutic potential in various B-cell malignancies.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. When handling this compound, which is a solid, appropriate personal protective equipment (PPE) should be worn, including suitable protective clothing, tightly fitting safety goggles with side-shields, and fire/flame resistant, impervious gloves.[1] Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[1] It is also recommended to use non-sparking tools and to prevent fire caused by electrostatic discharge.[1]
Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage is at -20°C.[2] It should be stored apart from foodstuff containers or incompatible materials.
This compound Disposal Procedures
The primary methods for the proper disposal of this compound involve professional chemical destruction services. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.
Step 1: Collection and Storage for Disposal Collect waste this compound and any contaminated materials into a suitable, closed, and properly labeled container for disposal.
Step 2: Professional Disposal The recommended disposal methods for this compound are:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.
Container Disposal: Containers that have held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.
Spill and Emergency Procedures
In the event of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains. Remove all sources of ignition and evacuate personnel to safe areas. Use personal protective equipment, including chemical-impermeable gloves and a full-face respirator if exposure limits are exceeded.
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Chemical and Physical Properties
A summary of the available chemical and physical properties of this compound is provided in the table below. Note that much of the specific data is not available in the provided safety data sheet.
| Property | Data |
| Physical State | Solid |
| Molecular Formula | C27H34N2O4 |
| Molecular Weight | 450.57 g/mol |
| CAS Number | 1619983-52-6 |
| Odor | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point | No data available |
| Flammability | No data available |
| Solubility | DMSO: 100 mg/mL |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling AQX-435
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of AQX-435, a potent activator of SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure risk. The following procedures are based on the available Safety Data Sheet (SDS) and should be implemented for all work involving this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Task/Scenario | Minimum PPE Required | Additional PPE for Increased Risk (e.g., aerosol generation) |
| Routine Handling (e.g., preparing solutions) | Lab coat, single pair of chemical-resistant gloves (e.g., nitrile), safety glasses with side shields. | --- |
| Handling Powders or Lyophilized Forms | Lab coat, double-gloving with chemical-resistant gloves, safety goggles. | Respiratory protection (e.g., N95 respirator or a properly fitted air-purifying respirator). |
| Procedures with High Splash/Aerosol Potential (e.g., centrifuging, vortexing, sonicating) | Lab coat or gown, double-gloving, face shield worn over safety goggles. | Work within a certified chemical fume hood or other ventilated enclosure. |
| Spill Cleanup | Gown, double-gloving, safety goggles or face shield. | Respiratory protection if the spill involves powder. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes. Consult a doctor.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound will ensure both experimental success and safety compliance.
Storage and Handling
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1][2] Keep away from incompatible materials and foodstuff containers.
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.
Spill Response
-
Evacuate: Evacuate personnel to a safe area. Keep people away from and upwind of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Collect the spilled material using appropriate methods (e.g., wet wipe for powders to avoid dust) and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal
Discharge into the environment must be avoided. All waste materials contaminated with this compound should be collected in suitable, closed containers for disposal. Dispose of the waste in accordance with all applicable federal, state, and local regulations. Adhered or collected material should be promptly disposed of.
Experimental Protocols and Data
This compound has been evaluated in various preclinical models to assess its activity as a SHIP1 activator for the potential treatment of B-cell neoplasms.
In Vitro Experimental Data
The following table summarizes key in vitro experimental parameters for this compound.
| Cell Line | Concentration | Incubation Time | Result |
| Chronic Lymphocytic Leukemia (CLL) cells | 5-30 µM | 24 hours | Reduced CLL cell viability in a dose-dependent manner. |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Not specified | Not specified | Reduces anti-IgM-induced AKT phosphorylation and induces apoptosis. |
| TMD8 cells | ~2 µM (IC50) | Not specified | Induced apoptosis. |
In Vivo Experimental Data
The following table outlines key in vivo experimental parameters for this compound.
| Animal Model | Dosage | Administration | Result |
| NSG mice (TMD8 tumors) | 10 mg/kg | Intraperitoneal injection; 5 days on, 2 days off. | Significantly reduced the volume of TMD8 tumors. |
| DLBCL PDX models | 50 mg/kg | Intraperitoneal injection. | Inhibited tumor growth. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the operational and biological context of working with this compound, the following diagrams illustrate a typical experimental workflow and the compound's mechanism of action.
Caption: Experimental workflow for handling this compound.
Caption: this compound signaling pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
